ONO 3708
描述
属性
CAS 编号 |
102191-05-9 |
|---|---|
分子式 |
C23H37NO4 |
分子量 |
391.5 g/mol |
IUPAC 名称 |
(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H37NO4/c1-23(2)16-13-18(23)17(11-5-3-4-6-12-20(25)26)19(14-16)24-22(28)21(27)15-9-7-8-10-15/h3,5,15-19,21,27H,4,6-14H2,1-2H3,(H,24,28)(H,25,26)/b5-3-/t16-,17+,18+,19+,21-/m1/s1 |
InChI 键 |
SXHUZJPIRVLMHY-AZPSIHDESA-N |
手性 SMILES |
CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NC(=O)[C@@H](C3CCCC3)O)C/C=C\CCCC(=O)O)C |
规范 SMILES |
CC1(C2CC1C(C(C2)NC(=O)C(C3CCCC3)O)CC=CCCCC(=O)O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(9,11)(11,12)-dideoxa-9 alpha,11 alpha-dimethylmethano-11,12-methano-13,14-dihydro-13-aza-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epi-TXA2 (9,11),(11,12)-dideoxa-9,11-dimethylmethano-11,12-methano-13,14-dihydro-13-azo-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epithromboxane A2 ONO 3708 ONO-3708 |
产品来源 |
United States |
Foundational & Exploratory
ONO-3708: A Technical Guide to its Mechanism of Action as a Thromboxane A2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3708 is a potent and selective antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor, commonly known as the TP receptor.[1][2] As a competitive antagonist, ONO-3708 plays a crucial role in mitigating the physiological effects mediated by TXA2, a key lipid signaling molecule involved in a wide array of pathological and physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of ONO-3708, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational framework.
Core Mechanism of Action
ONO-3708 exerts its pharmacological effects by competitively binding to the TP receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of its endogenous ligands, TXA2 and PGH2.[3][4] This blockade of the TP receptor inhibits downstream signaling cascades that are responsible for a variety of cellular responses, most notably platelet aggregation and vasoconstriction.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data that define the potency and efficacy of ONO-3708 in various experimental settings.
Table 1: In Vitro Efficacy of ONO-3708
| Parameter | Value | Species/System | Agonist | Reference |
| IC50 | 38 nM | Human Platelets | U46619 | [5] |
| Inhibitory Concentration | 0.1 - 3 µM | Human Platelets | TXA2, PGH2, Collagen, ADP, Epinephrine | [4] |
| Antagonist Activity | 1 - 100 nM | Canine Basilar Artery | STA2, U46619, PGF2α | [3] |
Table 2: In Vivo Efficacy of ONO-3708
| Model | Effective Dose | Species | Effect | Reference |
| Coronary Thrombosis (Partial Obstruction) | 3 - 300 µg/kg i.v. | Canine | Dose-dependent prevention of thrombosis | [4] |
| Coronary Thrombosis (Electrically Stimulated) | 3 µg/kg/min i.v. | Canine | Significant prevention of thrombosis | [4] |
| Endotoxin Shock | Pretreatment | Canine | Abolished increase in mean pulmonary artery pressure; attenuated increase in airway pressure | [6] |
| Cerebral Vasospasm (Subarachnoid Hemorrhage) | 10 and 30 µg/kg/min i.v. | Canine | Prevention of cerebral vasospasm | |
| Basilar Artery Constriction | 10 and 100 µg/kg/min i.v. | Feline | Ameliorated decrease in artery diameter | |
| Ischemia-Reperfusion Injury | 200 µg/kg/min i.v. | Canine (Pancreas) | Protected against pancreatic injury | [7] |
| Cholestasis and Ischemia-Reperfusion Injury | 200 µg/kg/min i.v. | Canine (Liver) | Protected liver function | [8] |
Signaling Pathways
The TP receptor, upon activation by agonists like TXA2, primarily couples to Gq and G13 families of G-proteins. ONO-3708, by blocking this initial step, prevents the activation of these downstream signaling pathways.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay is fundamental to assessing the anti-platelet activity of ONO-3708.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP Preparation: The whole blood is centrifuged at a low speed to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Incubation: Aliquots of PRP are incubated with varying concentrations of ONO-3708 or a vehicle control at 37°C.
-
Agonist Addition: A platelet agonist (e.g., U46619, collagen, ADP) is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is measured using a light transmission aggregometer, which records the increase in light transmission as platelets aggregate.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value for ONO-3708 is determined by plotting the inhibition of aggregation against the drug concentration.
In Vivo Canine Endotoxin Shock Model
This model is used to evaluate the efficacy of ONO-3708 in a systemic inflammatory condition where TXA2 is a key mediator.
Methodology:
-
Animal Preparation: Adult mongrel dogs are anesthetized and surgically instrumented for the measurement of cardiovascular and respiratory parameters.
-
Pretreatment: Animals are pretreated with an intravenous infusion of ONO-3708 or a saline control.
-
Induction of Shock: Endotoxin shock is induced by an intravenous infusion of E. coli endotoxin.[6]
-
Monitoring: Key physiological parameters, including mean pulmonary artery pressure, airway pressure, systemic arterial pressure, and cardiac output, are continuously monitored and recorded.
-
Data Analysis: The data from the ONO-3708 treated group is compared to the control group to determine the effect of the drug on the endotoxin-induced physiological changes.
Conclusion
ONO-3708 is a well-characterized, potent, and selective antagonist of the TP receptor. Its mechanism of action, centered on the competitive inhibition of TXA2 and PGH2 binding, translates to significant anti-platelet and vasomodulatory effects. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent in conditions characterized by excessive TXA2 activity, such as thrombosis and certain inflammatory states. The experimental workflows provided offer a foundational understanding of the key assays used to elucidate its pharmacological profile. Further research into its pharmacokinetic and pharmacodynamic properties in humans would be necessary for its clinical development.
References
- 1. amsbio.com [amsbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thromboxane A2 receptor antagonist (this compound) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a new thromboxane A2-antagonist (ONO-3708) and a new leukotriene-antagonist (ONO-1078) on thromboxane A2 analogue-, leukotriene C4-, and D4-induced regional myocardial blood flow reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3708: A Technical Guide to a Potent Thromboxane A2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-3708 is a synthetic, potent, and selective antagonist of the thromboxane A2 (TXA2) / prostaglandin endoperoxide (PGH2) receptor, also known as the TP receptor.[1][2] This technical guide provides an in-depth overview of ONO-3708, including its mechanism of action, pharmacological effects, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
Thromboxane A2 is a potent bioactive lipid mediator derived from arachidonic acid. It plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation. The biological effects of TXA2 are mediated through its interaction with the TP receptor, a G-protein coupled receptor. Antagonism of the TP receptor is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. ONO-3708 has been investigated for its potential therapeutic applications in conditions such as thrombosis, cerebral vasospasm, and endotoxin shock.[1][3][4]
Mechanism of Action
ONO-3708 functions as a competitive antagonist of the TP receptor.[1] By binding to the receptor, it prevents the binding of the endogenous ligands, TXA2 and its precursor PGH2. This blockade inhibits the downstream signaling pathways initiated by TP receptor activation, leading to a reduction in platelet aggregation and vasoconstriction.[5]
Signaling Pathway
The activation of the TP receptor by agonists like TXA2 or U-46619 (a stable TXA2 mimetic) initiates a signaling cascade that ultimately leads to physiological responses. ONO-3708 blocks this pathway at the receptor level.
Caption: ONO-3708 blocks the TP receptor, inhibiting agonist-induced signaling.
Quantitative Data
The following tables summarize the key quantitative data for ONO-3708 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Assay | Agonist | Preparation | Species | IC50 / Concentration | Reference |
| Platelet Aggregation | U-46619 | Unactivated intact platelets | Human | 38 nM | Not explicitly cited |
| Platelet Aggregation | Thromboxane A2, Prostaglandin H2, Collagen, ADP, Epinephrine | Platelets | Human | 0.1 - 3 µM | [3] |
| Aorta Contraction | Thromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2α | Rabbit Aorta | Rabbit | 10 µM (inhibition) | [1] |
| Basilar Artery Contraction | STA2, U-46619, PGF2α | Canine Basilar Artery | Dog | 1 - 100 nM (competitive inhibition) | [1] |
Table 2: In Vivo Efficacy
| Model | Effect Measured | Species | Dosage | Outcome | Reference |
| Coronary Thrombosis | Prevention of thrombosis | Dog | 3 - 300 µg/kg i.v. | Dose-dependent prevention | [3] |
| Electrically Stimulated Coronary Thrombosis | Prevention of thrombosis | Dog | 3 µg/kg/min i.v. | Significant prevention | [3] |
| Cerebral Vasospasm | Amelioration of decreased basilar artery diameter | Cat | 10 and 100 µg/kg/min i.v. | Amelioration of vasospasm | [1] |
| Subarachnoid Hemorrhage | Prevention of cerebral vasospasm | Dog | 10 and 30 µg/kg/min i.v. | Prevention of vasospasm | [1] |
| Endotoxin Shock | Attenuation of increased mean pulmonary artery pressure | Dog | - | Abolished endotoxin effects on pulmonary artery pressure | [4][6] |
| Endotoxin Shock | Attenuation of increased airway pressure | Dog | - | Significant attenuation | [4][6] |
| Cholestasis and Ischemia-Reperfusion | Protection of liver function | Dog | 200 µg/kg/min | Reduced metabolic changes and cellular damage | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Platelet Aggregation Assay
-
Objective: To determine the inhibitory effect of ONO-3708 on platelet aggregation induced by various agonists.
-
Methodology:
-
Blood Collection: Venous blood is drawn from healthy human volunteers who have not taken any medication known to affect platelet function for at least two weeks.
-
Platelet-Rich Plasma (PRP) Preparation: Blood is anticoagulated with sodium citrate and centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. Aliquots of PRP are pre-incubated with varying concentrations of ONO-3708 or vehicle for a specified time at 37°C.
-
Agonist Addition: Aggregation is initiated by adding a known concentration of an agonist (e.g., U-46619, collagen, ADP, or arachidonic acid).
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value (the concentration of ONO-3708 required to inhibit 50% of the agonist-induced aggregation) is calculated.
-
Caption: Workflow for the in vitro platelet aggregation assay.
In Vivo Canine Coronary Thrombosis Model
-
Objective: To evaluate the antithrombotic efficacy of ONO-3708 in a canine model of coronary thrombosis.
-
Methodology:
-
Animal Preparation: Mongrel dogs of either sex are anesthetized, and a thoracotomy is performed to expose the left circumflex coronary artery.
-
Thrombosis Induction: A plastic cylinder is placed around the artery to induce stenosis, and an electrical current is applied to the arterial wall to induce thrombus formation.
-
Drug Administration: ONO-3708 is administered intravenously as a bolus injection or continuous infusion before or after the induction of thrombosis.
-
Monitoring: Coronary blood flow is continuously monitored using an electromagnetic flow probe. The formation of a thrombus is indicated by a cyclical reduction in blood flow.
-
Endpoint: The primary endpoint is the prevention of occlusive thrombus formation or the time to reperfusion after thrombus formation.
-
Caption: Workflow for the in vivo canine coronary thrombosis model.
Conclusion
ONO-3708 is a well-characterized, potent, and selective TP receptor antagonist with demonstrated efficacy in various preclinical models of thrombosis, vasoconstriction, and inflammation. The data presented in this technical guide highlight its potential as a therapeutic agent. Further research and clinical investigation are warranted to fully elucidate its clinical utility in human diseases.
References
- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Thromboxane A2 receptor antagonist (this compound) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3708: A Technical Guide to a Potent Thromboxane A2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1] By blocking the binding of TXA2 and its precursor, prostaglandin H2 (PGH2), to the TP receptor, ONO-3708 effectively inhibits a wide range of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction.[1][2] This technical guide provides a comprehensive overview of ONO-3708, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
ONO-3708 exerts its pharmacological effects by directly competing with the endogenous ligands, TXA2 and PGH2, for binding to the TP receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including platelet shape change and aggregation, and smooth muscle cell contraction. ONO-3708, by preventing the initial ligand binding, effectively abrogates these downstream signaling events.
Chemical Properties
| Property | Value |
| Chemical Name | 7-[2α,4α-(dimethylmethano)-6β-(2-cyclopentyl-2β-hydroxyacetamido)-1α-cyclohexyl]-5(Z)-heptenoic acid |
| Molecular Formula | C23H37NO5 |
| Molecular Weight | 407.5 g/mol |
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and efficacy of ONO-3708 in various experimental systems.
Table 1: In Vitro Receptor Binding and Platelet Aggregation
| Assay | Species | Preparation | Ligand/Agonist | Parameter | Value | Reference |
| Receptor Binding | Human | Unactivated intact platelets | [3H]-U-46619 | IC50 | 38 nM | [3] |
| Platelet Aggregation | Human | Platelet-rich plasma | Thromboxane A2 | Inhibition | 0.1 - 3 µM | [2] |
| Platelet Aggregation | Human | Platelet-rich plasma | Prostaglandin H2 | Inhibition | 0.1 - 3 µM | [2] |
| Platelet Aggregation | Human | Platelet-rich plasma | Collagen | Inhibition | 0.1 - 3 µM | [2] |
| Platelet Aggregation | Human | Platelet-rich plasma | ADP (secondary phase) | Inhibition | 0.1 - 3 µM | [2] |
| Platelet Aggregation | Human | Platelet-rich plasma | Epinephrine (secondary phase) | Inhibition | 0.1 - 3 µM | [2] |
Table 2: In Vitro Vasoconstriction
| Assay | Species | Tissue | Agonist | Parameter | Concentration | Reference |
| Aortic Contraction | Rabbit | Aorta | Thromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2α | Inhibition | 10 µM | [1] |
| Basilar Artery Contraction | Canine | Basilar Artery | STA2, U-46619, PGF2α | Competitive Inhibition | 1 - 100 nM | [1] |
In Vivo Efficacy
ONO-3708 has demonstrated significant efficacy in various animal models of cardiovascular and pathological conditions.
Table 3: In Vivo Animal Models
| Model | Species | Effect | Dosage | Reference |
| Coronary Thrombosis (Partial Obstruction) | Canine | Dose-dependent prevention | 3 to 300 µg/kg i.v. | [2] |
| Coronary Thrombosis (Electrically Stimulated) | Canine | Significant prevention | 3 µg/kg/min i.v. | [2] |
| Endotoxin Shock | Canine | Abolished increase in mean pulmonary artery pressure | Pretreatment | |
| Cerebral Vasospasm (Subarachnoid Hemorrhage) | Canine | Prevention | 10 and 30 µg/kg/min i.v. | [1] |
| Ischemia-Reperfusion Injury of the Pancreas | Canine | Protection | 200 µg/kg/min i.v. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with ONO-3708.
Caption: Thromboxane A2 Receptor Signaling Pathway and Inhibition by ONO-3708.
Caption: Experimental Workflow for In Vitro Platelet Aggregation Assay.
Detailed Experimental Protocols
In Vitro Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of ONO-3708 for the thromboxane A2 receptor.
Materials:
-
Human platelet membranes (prepared from healthy donor blood)
-
[3H]-U-46619 (radioligand)
-
ONO-3708
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate human platelets from whole blood by differential centrifugation. Lyse the platelets in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membranes in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A range of concentrations of ONO-3708 (or vehicle for total binding)
-
A fixed concentration of [3H]-U-46619 (typically at or below its Kd value)
-
Human platelet membrane preparation
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of ONO-3708 that inhibits 50% of the specific binding of [3H]-U-46619 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Canine Model of Endotoxin Shock
Objective: To evaluate the effect of ONO-3708 on the cardiovascular response to endotoxin-induced shock.
Animals:
-
Mongrel dogs of either sex.
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dogs (e.g., with sodium pentobarbital). Surgically implant catheters to monitor mean arterial pressure, pulmonary arterial pressure, and cardiac output.
-
ONO-3708 Pretreatment: Administer ONO-3708 intravenously at the desired dose.
-
Endotoxin Administration: Infuse a lethal dose of E. coli endotoxin intravenously to induce shock.[5]
-
Monitoring: Continuously monitor cardiovascular parameters for a set period.
-
Data Analysis: Compare the changes in cardiovascular parameters between the ONO-3708 treated group and a vehicle-treated control group.
In Vivo Canine Model of Cerebral Vasospasm
Objective: To assess the ability of ONO-3708 to prevent or reverse cerebral vasospasm following subarachnoid hemorrhage.
Animals:
-
Beagle dogs.
Procedure:
-
Induction of Subarachnoid Hemorrhage (SAH): Under anesthesia, perform a craniotomy and inject autologous arterial blood into the cisterna magna to induce SAH. A double injection model (on day 0 and day 2) can be used to produce more consistent vasospasm.[6]
-
Treatment: Begin intravenous infusion of ONO-3708 at a specified time point relative to SAH induction.
-
Angiography: Perform cerebral angiography at baseline and at various time points after SAH to measure the diameter of cerebral arteries (e.g., basilar artery).
-
Data Analysis: Compare the degree of vasospasm (reduction in arterial diameter) between the ONO-3708 treated group and a control group.
Conclusion
ONO-3708 is a well-characterized and potent thromboxane A2 receptor antagonist with demonstrated efficacy in a variety of in vitro and in vivo models. Its ability to inhibit platelet aggregation and vasoconstriction makes it a valuable research tool for investigating the role of the TXA2 pathway in cardiovascular diseases and other pathological conditions. The detailed protocols provided in this guide should facilitate the design and execution of further preclinical studies to explore the full therapeutic potential of ONO-3708.
References
- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of a thromboxane A2 receptor antagonist (ONO 3708) on ischemia-reperfusion injury of the dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new canine model of endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canine double hemorrhage model of experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3708: A Technical Guide to a Potent Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-3708 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor, developed by Ono Pharmaceutical. It demonstrated significant efficacy in preclinical models of thrombosis, cardiovascular shock, and cerebral vasospasm. Despite its promising preclinical profile, the clinical development of ONO-3708 was discontinued at Phase II for the treatment of ischemic heart disorders and thrombosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and available experimental data for ONO-3708.
Discovery and Development History
ONO-3708, chemically known as 7-[2α,4α-(dimethylmethano)-6β-(2-cyclopentyl-2β-hydroxyacetamido)-1α-cyclohexyl]-5(Z)-heptenoic acid, emerged from Ono Pharmaceutical's extensive research program focused on prostaglandins and their role in pathophysiology. Ono Pharmaceutical has a long history of developing pioneering drugs in this field, including the world's first thromboxane synthase inhibitor, Cataclot (ozagrel sodium), in 1988.[1] While a precise timeline for the discovery of ONO-3708 is not publicly available, preclinical studies on this compound were published in the late 1980s.
The development of ONO-3708 was aimed at addressing conditions where excessive TXA2 activity plays a crucial pathogenic role, such as thrombosis and vasospasm. After showing promise in a range of animal models, ONO-3708 progressed into clinical trials. However, its development was ultimately discontinued at the Phase II stage for ischemic heart disorders and thrombosis in Japan. The specific reasons for the discontinuation have not been publicly disclosed.
Mechanism of Action
ONO-3708 functions as a competitive antagonist of the TXA2/PGH2 receptor, also known as the TP receptor. By binding to this receptor, it prevents the binding of its natural ligands, thromboxane A2 and prostaglandin H2. This blockade inhibits the downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and smooth muscle proliferation.
Signaling Pathway of TXA2/PGH2 Receptor and Inhibition by ONO-3708
Caption: ONO-3708 blocks the TXA2/PGH2 receptor, inhibiting downstream signaling.
Preclinical Pharmacology
ONO-3708 has been evaluated in a variety of in vitro and in vivo models, demonstrating its potent antiplatelet, antithrombotic, and vasodilatory effects.
In Vitro Studies
| Assay | System | Agonist | Effect of ONO-3708 | Quantitative Data | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | Thromboxane A2, Prostaglandin H2, Collagen, ADP, Epinephrine | Inhibition | 0.1-3 µM | [2] |
| Aortic Contraction | Rabbit Aorta | Thromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2α | Inhibition | 10 µM | [3] |
| Basilar Artery Contraction | Canine Basilar Artery | STA2, U-46619, PGF2α | Competitive Inhibition | 1-100 nM | [3] |
In Vivo Studies
| Model | Species | Endpoint | Route of Administration | Dosage | Effect | Reference |
| Coronary Thrombosis | Dog | Prevention of thrombosis | Intravenous | 3-300 µg/kg | Dose-dependent prevention | [2] |
| Electrically Stimulated Coronary Thrombosis | Dog | Prevention of thrombosis | Intravenous infusion | 3 µg/kg/min | Significant prevention | [2] |
| Endotoxin Shock | Dog | Cardiovascular and airway responses | Intravenous | Pretreatment | Abolished increase in pulmonary artery pressure, attenuated increase in airway pressure | |
| Cerebral Vasospasm (Subarachnoid Hemorrhage) | Dog | Prevention of vasospasm | Intravenous infusion | 10 and 30 µg/kg/min | Prevention of cerebral vasospasm | [3] |
| STA2-induced Vasoconstriction | Cat | Amelioration of basilar artery diameter decrease | Intravenous infusion | 10 and 100 µg/kg/min | Amelioration of vasoconstriction | [3] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method is a standard for assessing platelet function and was likely used in the preclinical evaluation of ONO-3708.
Caption: Workflow for Light Transmission Aggregometry.
Protocol:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.[4][5]
-
Incubation: The PRP is incubated with varying concentrations of ONO-3708 or a vehicle control for a specified period at 37°C.
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar. A baseline light transmission is established. A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The extent of inhibition by ONO-3708 is calculated by comparing the aggregation in the presence of the compound to the vehicle control.
Canine Endotoxin Shock Model
This model is used to study the cardiovascular and inflammatory responses to severe systemic infection.
Caption: Experimental workflow for the canine endotoxin shock model.
Protocol:
-
Animal Preparation: Mongrel dogs are anesthetized and instrumented for the measurement of cardiovascular parameters, including mean arterial pressure, pulmonary artery pressure, and heart rate, as well as airway pressure.
-
Pretreatment: A group of animals receives an intravenous administration of ONO-3708, while a control group receives a vehicle.
-
Induction of Shock: Endotoxic shock is induced by an intravenous infusion of E. coli endotoxin.
-
Monitoring and Data Collection: Cardiovascular and respiratory parameters are continuously monitored and recorded before and after endotoxin infusion to assess the effects of ONO-3708.[6][7][8][9][10]
Canine Cerebral Vasospasm Model (Subarachnoid Hemorrhage)
This model simulates the delayed cerebral vasospasm that can occur after a subarachnoid hemorrhage.
Caption: Experimental workflow for the canine cerebral vasospasm model.
Protocol:
-
Induction of Subarachnoid Hemorrhage (SAH): Under anesthesia, a subarachnoid hemorrhage is induced in dogs, often by the injection of autologous blood into the cisterna magna. A double hemorrhage model (injections on two separate days) is often used to produce more consistent and severe vasospasm.[11][12][13]
-
Development of Vasospasm: The animals are allowed to recover, and delayed cerebral vasospasm typically develops over several days.
-
Treatment: On the day of peak vasospasm (e.g., day 7), animals are re-anesthetized and receive an intravenous infusion of ONO-3708 or a vehicle.
-
Assessment of Vasospasm: Cerebral angiography is performed to visualize the cerebral arteries, and the diameter of the basilar artery is measured to quantify the degree of vasospasm and the effect of ONO-3708.
Chemical Synthesis
A detailed, step-by-step synthesis of ONO-3708 is not publicly available. However, based on its structure as a prostaglandin analog with a bridged carbocyclic ring system, a plausible synthetic strategy would involve the conjugate addition of a functionalized organocuprate to a cyclopentenone intermediate, a common method in prostaglandin synthesis. The synthesis would likely involve the stereocontrolled construction of the substituted cyclohexyl core and the elaboration of the two side chains.
Conclusion
ONO-3708 is a well-characterized, potent thromboxane A2/prostaglandin endoperoxide receptor antagonist with demonstrated efficacy in various preclinical models of thrombosis and vasospasm. While its clinical development was halted, the data gathered on ONO-3708 provide valuable insights into the therapeutic potential of TP receptor antagonism and can serve as a reference for the development of new agents in this class. The detailed preclinical data and the likely experimental methodologies outlined in this guide offer a comprehensive resource for researchers in the fields of cardiovascular pharmacology and drug discovery.
References
- 1. ono-pharma.com [ono-pharma.com]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plateletservices.com [plateletservices.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Endotoxin and tumor necrosis factor challenges in dogs simulate the cardiovascular profile of human septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A new canine model of endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Left ventricular performance in canine endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of endorphins and vasopressin in canine endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cerebral vasospasm model produced by subarachnoid blood injection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Canine double hemorrhage model of experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ONO-3708: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Its chemical designation is (Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid. By blocking the TP receptor, ONO-3708 effectively inhibits thromboxane A2 (TXA2)-mediated platelet aggregation and vasoconstriction, key events in thrombosis and vasospasm. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ONO-3708, including available quantitative data, a detailed description of the relevant signaling pathway, and generalized experimental protocols for assessing its activity.
Chemical Structure and Properties
ONO-3708 is a synthetic organic compound with a complex bicycloheptane structure linked to a heptenoic acid chain and a cyclopentyl-hydroxyacetylamino side chain.
Table 1: Chemical and Physical Properties of ONO-3708
| Property | Value | Source |
| IUPAC Name | (Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | [1] |
| CAS Number | 102191-05-9 | [1] |
| Molecular Formula | C23H37NO4 | [2] |
| Molecular Weight | 391.54 g/mol | [2] |
Pharmacological Properties
ONO-3708 is a highly selective antagonist of the TP receptor. Its mechanism of action involves competing with the endogenous ligand, thromboxane A2, for binding to the receptor, thereby preventing downstream signaling that leads to platelet activation and smooth muscle contraction.
Table 2: In Vitro Pharmacology of ONO-3708
| Parameter | Species | Assay | Value | Source |
| IC50 | Human | Inhibition of U46619-induced platelet aggregation | 38 nM | [3] |
| Inhibition Concentration | Human | Inhibition of platelet aggregation induced by TXA2, PGH2, collagen, ADP (secondary phase), and epinephrine (secondary phase) | 0.1-3 µM | [3] |
| Inhibition Concentration | Rabbit | Inhibition of aorta contractions induced by TXA2, PGH2, U-46619, or PGF2α | 10 µM | [4] |
| Inhibition Concentration | Canine | Competitive inhibition of contractile responses of the basilar artery to STA2, U-46619, and PGF2α | 1-100 nM | [4] |
Table 3: In Vivo Pharmacology of ONO-3708
| Effect | Species | Model | Dosing | Outcome | Source |
| Anti-thrombotic | Canine | Coronary thrombosis induced by partial obstruction | 3-300 µg/kg i.v. | Dose-dependent prevention of thrombosis | [3] |
| Anti-thrombotic | Canine | Electrically stimulated coronary thrombosis | 3 µg/kg/min i.v. | Significant prevention of thrombosis | [3] |
| Amelioration of Vasoconstriction | Feline | STA2-induced decrease in basilar artery diameter | 10 and 100 µg/kg/min i.v. | Ameliorated the decrease in artery diameter | [4] |
| Prevention of Cerebral Vasospasm | Canine | Experimental subarachnoid hemorrhage | 10 and 30 µg/kg/min i.v. | Prevented cerebral vasospasm | [4] |
| Cardiovascular Response in Endotoxin Shock | Canine | E. coli endotoxin infusion | Pretreatment | Abolished endotoxin-induced increase in mean pulmonary artery pressure | [5] |
Signaling Pathways
ONO-3708 exerts its effects by blocking the thromboxane A2 (TP) receptor signaling pathway. The binding of the agonist, TXA2, to the G-protein coupled TP receptor initiates a cascade of intracellular events.
References
- 1. Trial of thromboxane receptor inhibition with ifetroban: TP receptors regulate eicosanoid homeostasis in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing platelet aggregation activity [protocols.io]
- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3708: A Technical Guide to its Biological Activity as a Thromboxane A2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/TP) receptor.[1] As a crucial mediator in thrombosis, vasoconstriction, and bronchoconstriction, the TXA2 receptor is a significant target for therapeutic intervention in a range of cardiovascular and respiratory diseases. This technical guide provides an in-depth overview of the biological activity of ONO-3708, including its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
ONO-3708 exerts its pharmacological effects by competitively inhibiting the binding of the endogenous agonist thromboxane A2 (TXA2) and other prostanoid agonists to the TP receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events leading to physiological responses such as platelet aggregation and smooth muscle contraction. By blocking this interaction, ONO-3708 effectively attenuates or abolishes the downstream signaling and the subsequent cellular responses.
Quantitative Pharmacological Data
The potency and activity of ONO-3708 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for ONO-3708.
Table 1: In Vitro Activity of ONO-3708
| Parameter | Value | Species/System | Agonist | Reference |
| IC50 | 38 nM | Human Platelets | U46619 (TXA2 mimetic) | [2] |
| Inhibitory Concentration | 0.1 - 3 µM | Human Platelets | TXA2, PGH2, Collagen, ADP, Epinephrine | [2] |
| Antagonist Concentration | 1 - 100 nM | Canine Basilar Artery | STA2 (TXA2 analog), U46619, PGF2α | [1] |
Table 2: In Vivo Activity of ONO-3708
| Species | Dose | Route of Administration | Effect | Reference |
| Dog | 3 - 300 µg/kg | Intravenous | Dose-dependent prevention of coronary thrombosis | [2] |
| Dog | 3 µg/kg/min | Intravenous | Prevention of electrically stimulated coronary thrombosis | [2] |
| Dog | 200 µg/kg/min | Intravenous | Protection against ischemia-reperfusion injury in the pancreas and liver | [3] |
| Dog | Pretreatment | Intravenous | Abolished endotoxin-induced increase in mean pulmonary artery pressure | [4] |
| Cat | 10 and 100 µg/kg/min | Intravenous | Amelioration of STA2-induced decrease in basilar artery diameter | [1] |
| Guinea Pig | 1 - 10 mg/kg | Oral | Inhibition of pulmonary pressure increase in Forssman anaphylaxis | [5] |
Signaling Pathways
ONO-3708 acts by blocking the signaling cascade initiated by the activation of the Thromboxe A2 (TP) receptor. The primary signaling pathways affected are detailed below.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway and Inhibition by ONO-3708.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of TXA2 receptor antagonists like ONO-3708.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of ONO-3708 for the TP receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Platelet membranes are prepared from fresh human blood by centrifugation and lysis. Alternatively, membranes from cells overexpressing the TP receptor can be used.[6]
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled TP receptor agonist (e.g., [³H]-U46619) and a range of concentrations of ONO-3708.[5][7]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[6]
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[6]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of ONO-3708 to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
Platelet Aggregation Assay
This assay measures the ability of ONO-3708 to inhibit platelet aggregation induced by various agonists.
Caption: Workflow for a light transmission aggregometry assay.
Detailed Methodology:
-
PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.[8][9][10]
-
Pre-incubation: PRP is pre-incubated with various concentrations of ONO-3708 or a vehicle control in an aggregometer cuvette at 37°C with stirring.[11]
-
Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or a TXA2 analog like U46619) is added to the cuvette to induce aggregation.[11]
-
Measurement: The change in light transmission through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.[10][12]
-
Data Analysis: The extent of aggregation is quantified and compared between the ONO-3708-treated and control samples to determine the inhibitory effect of the compound.[11]
Vascular Smooth Muscle Contraction Assay
This ex vivo assay assesses the ability of ONO-3708 to inhibit vasoconstriction in isolated arterial rings.
Caption: Workflow for an isolated vascular ring contraction assay.
Detailed Methodology:
-
Tissue Preparation: Arteries (e.g., thoracic aorta, coronary arteries) are carefully dissected from euthanized animals and cut into rings.[13][14]
-
Mounting: The arterial rings are mounted on wires in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.[13][14]
-
Equilibration: The rings are allowed to equilibrate under a determined optimal resting tension.[13][14]
-
Induction of Contraction: After equilibration, a contractile agonist (e.g., the TXA2 mimetic U46619) is added to the organ bath to induce vasoconstriction. The effect of ONO-3708 is assessed by pre-incubating the rings with the antagonist before adding the agonist.[1]
-
Measurement of Tension: The isometric tension developed by the arterial rings is continuously recorded using a force transducer. The inhibitory effect of ONO-3708 is determined by comparing the contractile response in its presence to the control response.[13][14]
Clinical Development Status
As of the latest available information, there are no active or recently completed clinical trials specifically for ONO-3708 listed in major clinical trial registries. While Ono Pharmaceutical has a number of compounds in clinical development, ONO-3708 does not appear to be among them at this time.[15][16][17][18]
Conclusion
ONO-3708 is a well-characterized, potent, and selective antagonist of the thromboxane A2 receptor. Its ability to inhibit platelet aggregation and vasoconstriction in a variety of preclinical models highlights its potential as a therapeutic agent for thrombotic and cardiovascular disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the biological activity of ONO-3708 and the broader field of thromboxane receptor antagonism.
References
- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 receptor antagonist (ONO 3708) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effects of this compound, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. plateletservices.com [plateletservices.com]
- 12. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing ( Alzheimer Disease ) ( NCT06881836 ) [trialx.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. ono-pharma.com [ono-pharma.com]
ONO-3708: A Technical Guide to its Thromboxane A2 Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of ONO-3708, a potent and selective antagonist of the Thromboxane A2 (TXA2)/Prostaglandin Endoperoxide (PGH2) receptor. This document details the compound's binding affinity, the experimental protocols used for its characterization, and its effects on downstream signaling pathways. All quantitative data are presented in structured tables for clarity, and key biological processes are visualized using diagrams to facilitate understanding.
Introduction
ONO-3708 is a synthetic molecule recognized for its specific and competitive antagonism of the TXA2/PGH2 receptor, a key player in a variety of physiological and pathophysiological processes including platelet aggregation, vasoconstriction, and inflammation. Understanding the precise binding characteristics and mechanism of action of ONO-3708 is critical for its development and application as a therapeutic agent and a research tool.
Target Receptor Binding Affinity
The primary molecular target of ONO-3708 is the Thromboxane A2 (TXA2) receptor, also known as the T-prostanoid receptor (TP). ONO-3708 exhibits a high affinity for this receptor, effectively blocking the binding of its natural agonist, TXA2, and synthetic analogs like U46619.
Quantitative Binding Data
The binding affinity of ONO-3708 has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) and the antagonist constant (pA2) are key parameters that quantify its potency.
| Parameter | Value | Experimental System | Radioligand | Reference |
| IC50 | 38 nM | Unactivated intact human platelets | [3H]-U46619 | [1] |
| pA2 | 7.78 | Isolated guinea pig tracheal smooth muscle | - | |
| pA2 | 7.43 | Isolated human tracheal smooth muscle | - |
Table 1: ONO-3708 Binding Affinity Data. This table summarizes the key quantitative metrics of ONO-3708's interaction with the TXA2/PGH2 receptor.
Experimental Protocols
The following sections detail the methodologies employed to characterize the binding of ONO-3708 to the TXA2 receptor.
Competitive Radioligand Binding Assay
This protocol describes the determination of the IC50 value of ONO-3708 for the TXA2/PGH2 receptor in human platelets.
Objective: To determine the concentration of ONO-3708 required to inhibit 50% of the specific binding of the radiolabeled TXA2 receptor agonist, [3H]-U46619, to unactivated human platelets.
Materials:
-
Washed, unactivated human platelets
-
[3H]-U46619 (Radioligand)
-
Unlabeled ONO-3708 (Competitor)
-
Unlabeled U46619 (for determining non-specific binding)
-
Binding Buffer (e.g., Tyrode's buffer with 0.2% bovine serum albumin, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Platelet Preparation: Isolate platelets from fresh human blood by differential centrifugation and wash to remove plasma proteins and other blood components. Resuspend the final platelet pellet in the binding buffer to a specific concentration.
-
Assay Setup: In test tubes, combine a fixed concentration of [3H]-U46619 (e.g., 4 nM) with increasing concentrations of ONO-3708.[1]
-
Total and Non-specific Binding:
-
For total binding, add only the radioligand and binding buffer to the platelets.
-
For non-specific binding, add a saturating concentration of unlabeled U46619 in addition to the radioligand to displace all specific binding.
-
-
Incubation: Initiate the binding reaction by adding the washed platelet suspension to the assay tubes. Incubate at room temperature for a sufficient time to reach equilibrium (typically 2-4 minutes).[1]
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ONO-3708 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Figure 1. Workflow for determining the IC50 of ONO-3708.
Signaling Pathways
The TXA2 receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a cascade of intracellular events. ONO-3708, as a competitive antagonist, prevents the initiation of this signaling cascade.
TXA2 Receptor Downstream Signaling
The TXA2 receptor primarily couples to two G-proteins: Gq and G13.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for platelet shape change and aggregation.
-
G13 Pathway: Coupling to G13 activates the Rho/Rho-kinase pathway, which plays a role in smooth muscle contraction and other cellular responses.
By blocking the binding of agonists, ONO-3708 inhibits these downstream signaling events.
Figure 2. ONO-3708 competitively antagonizes the TXA2 receptor.
Selectivity Profile
Conclusion
ONO-3708 is a high-affinity, competitive antagonist of the TXA2/PGH2 receptor. Its mechanism of action involves the direct blockade of agonist binding, thereby inhibiting downstream signaling through the Gq and G13 pathways. The well-defined in vitro binding affinity, demonstrated by a low nanomolar IC50 value, underscores its potency. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and similar compounds. Future research should focus on establishing a comprehensive selectivity profile for ONO-3708 to further solidify its position as a specific and valuable tool for both therapeutic and research applications.
References
ONO-3708: A Technical Guide to its Inhibition of the Thromboxane A2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor, also known as the TP receptor.[1] By blocking this receptor, ONO-3708 effectively inhibits the downstream signaling cascades initiated by TXA2 and its precursor, PGH2. These prostanoids are critical mediators in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[2][3] This technical guide provides an in-depth overview of the mechanism of action of ONO-3708, focusing on its inhibition of the TXA2 signaling pathway, and presents key preclinical data and experimental methodologies.
The Thromboxane A2 Signaling Pathway
The TXA2 signaling pathway plays a pivotal role in hemostasis and cardiovascular physiology. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes to PGH2. PGH2 is subsequently converted to TXA2 by thromboxane synthase. TXA2 then binds to and activates the G-protein coupled TP receptor on the surface of cells, primarily platelets and smooth muscle cells.
Activation of the TP receptor triggers two primary signaling cascades through the coupling of distinct G proteins:
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in concert with DAG-mediated activation of protein kinase C (PKC), lead to platelet aggregation and smooth muscle contraction.
-
G13 Pathway: Coupling of the TP receptor to G13 activates the Rho/Rho-kinase (ROCK) signaling pathway. This pathway contributes to the sensitization of the contractile apparatus to Ca2+ and further promotes smooth muscle contraction and platelet shape change.
ONO-3708 exerts its pharmacological effects by competitively binding to the TP receptor, thereby preventing the binding of TXA2 and PGH2 and inhibiting the initiation of these downstream signaling events.[1]
References
- 1. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3708: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on ONO-3708, a potent and selective thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor antagonist. The information presented herein is collated from various preclinical studies to support further research and development efforts.
Core Mechanism of Action
ONO-3708 exerts its pharmacological effects by competitively antagonizing the thromboxane A2/prostaglandin endoperoxide receptor (TP receptor). This action inhibits the binding of endogenous ligands like TXA2 and PGH2, thereby blocking their downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and other pathophysiological responses.
Signaling Pathway
The binding of agonists like TXA2 to the TP receptor, a G-protein coupled receptor, initiates a signaling cascade through Gq and G13 proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Concurrently, G13 activation stimulates the Rho/Rac signaling pathway. ONO-3708 blocks the initiation of this cascade.
Caption: ONO-3708 blocks the TXA2 receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on ONO-3708.
Table 1: In Vitro Efficacy of ONO-3708
| Assay | System | Agonist | Parameter | Value |
| Receptor Binding | Unactivated intact human platelets | U46619 | IC50 | 38 nM |
| Platelet Aggregation | Human platelets | Thromboxane A2 | Inhibition | 0.1 - 3 µM |
| Platelet Aggregation | Human platelets | Prostaglandin H2 | Inhibition | 0.1 - 3 µM |
| Platelet Aggregation | Human platelets | Collagen | Inhibition (secondary phase) | 0.1 - 3 µM |
| Platelet Aggregation | Human platelets | ADP | Inhibition (secondary phase) | 0.1 - 3 µM |
| Platelet Aggregation | Human platelets | Epinephrine | Inhibition (secondary phase) | 0.1 - 3 µM |
| Aorta Contraction | Rabbit aorta | Thromboxane A2, PGH2, U-46619 | Inhibition | 10 µM |
| Basilar Artery Contraction | Canine basilar artery | STA2, U-46619, PGF2α | Competitive Inhibition | 1 - 100 nM |
| Basilar Artery Contraction | Canine basilar artery | 15-HPETE | Non-competitive Inhibition | 1 - 100 nM |
Table 2: In Vivo Efficacy of ONO-3708
| Model | Species | Endpoint | Dose | Effect |
| Cerebral Vasospasm | Cat | Amelioration of basilar artery diameter decrease | 10 and 100 µg/kg/min i.v. | Significant amelioration |
| Subarachnoid Hemorrhage | Dog | Prevention of cerebral vasospasm | 10 and 30 µg/kg/min i.v. | Prevention of vasospasm |
| Coronary Thrombosis (Partial Obstruction) | Dog | Prevention of coronary thrombosis | 3 to 300 µg/kg i.v. | Dose-dependent prevention |
| Coronary Thrombosis (Electrically Stimulated) | Dog | Prevention of coronary thrombosis | 3 µg/kg/min i.v. | Significant prevention |
| Endotoxin Shock | Dog | Attenuation of mean pulmonary artery pressure increase | Pretreatment | Abolished early phase increase |
| Endotoxin Shock | Dog | Attenuation of airway pressure increase | Pretreatment | Significant attenuation |
| Cholestasis and Ischemia-Reperfusion | Dog | Protection of liver function | 200 µg/kg/min | Protective effect |
Experimental Protocols
Detailed experimental protocols from the original publications are not fully available. The following are generalized descriptions based on the provided information and standard pharmacological methods.
In Vitro Platelet Aggregation Assay
Caption: Generalized workflow for in vitro platelet aggregation assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors. PRP is prepared by centrifugation to separate platelets from red and white blood cells.
-
Incubation: PRP is pre-incubated with various concentrations of ONO-3708 or a vehicle control for a specified period at 37°C.
-
Induction of Aggregation: An aggregating agent (e.g., thromboxane A2, ADP, collagen) is added to the PRP to induce platelet aggregation.
-
Measurement: The change in light transmission through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
-
Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of ONO-3708 is determined by comparing the aggregation in the presence of the compound to the control.
In Vivo Canine Coronary Thrombosis Model
Caption: Generalized workflow for in vivo coronary thrombosis model.
Methodology:
-
Animal Preparation: Dogs are anesthetized, and catheters are placed for drug administration and monitoring of hemodynamic parameters such as blood pressure and heart rate.
-
Thrombosis Induction: A thrombus is induced in a coronary artery. This can be achieved by methods such as partial ligation of the artery to create stenosis and shear stress, or by electrical stimulation of the arterial wall to induce endothelial injury.
-
Drug Administration: ONO-3708 or a vehicle control is administered intravenously, either as a bolus injection or a continuous infusion.
-
Monitoring: Coronary blood flow is continuously monitored using a flow probe placed around the artery. The formation of a thrombus is indicated by a cyclical reduction in blood flow.
-
Data Analysis: The efficacy of ONO-3708 is determined by its ability to prevent or delay the formation of the occlusive thrombus compared to the control group.
In Vivo Canine Endotoxin Shock Model
Methodology:
-
Animal Preparation: Anesthetized dogs are instrumented for the measurement of cardiovascular and respiratory parameters, including mean pulmonary artery pressure (MPAP), systemic arterial pressure, cardiac output, and airway pressure.
-
Pretreatment: A group of animals is pretreated with ONO-3708 prior to the induction of shock.
-
Induction of Endotoxin Shock: Endotoxin (e.g., E. coli lipopolysaccharide) is infused intravenously to induce a state of shock, characterized by significant hemodynamic and respiratory changes.
-
Monitoring and Data Collection: Cardiovascular and respiratory parameters are continuously monitored and recorded before and after endotoxin infusion in both the ONO-3708 pretreated and control groups.
-
Data Analysis: The effects of ONO-3708 are evaluated by comparing the changes in the measured parameters between the treated and control groups.
Conclusion
The preclinical data strongly support the profile of ONO-3708 as a potent and selective TXA2/PGH2 receptor antagonist. It has demonstrated significant efficacy in a range of in vitro and in vivo models relevant to thrombosis, vasoconstriction, and inflammatory conditions. The quantitative data provide a solid foundation for dose selection in further studies. The well-defined mechanism of action and the consistent preclinical findings suggest that ONO-3708 holds therapeutic potential for conditions where TXA2-mediated pathophysiology plays a significant role. Further investigation into its clinical utility is warranted.
Therapeutic Potential of ONO-3708: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) receptor (TP receptor).[1][2] By blocking this receptor, ONO-3708 effectively inhibits the pro-thrombotic and vasoconstrictive effects of its endogenous ligands, primarily TXA2. This technical guide provides a comprehensive overview of the preclinical data on ONO-3708, summarizing its therapeutic potential in various disease models. The information presented herein is based on available scientific literature and is intended to inform further research and development efforts. To date, no clinical trials specifically investigating ONO-3708 have been identified in publicly available databases.
Core Mechanism of Action
ONO-3708 exerts its pharmacological effects by competitively inhibiting the binding of TXA2 and PGH2 to the TP receptor.[1] This action prevents the activation of downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and other cellular responses involved in thrombosis and inflammation.
Signaling Pathway
The binding of agonists like TXA2 to the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that is central to its physiological and pathological effects. ONO-3708 blocks this initial step.
Quantitative Data Summary
The following tables summarize the available quantitative data for ONO-3708 from preclinical studies.
Table 1: In Vitro Activity of ONO-3708
| Assay | System | Agonist | Parameter | Value | Reference |
| Receptor Binding | Unactivated intact human platelets | U46619 | IC50 | 38 nM | [3] |
| Platelet Aggregation | Human platelet-rich plasma | Thromboxane A2, Prostaglandin H2, Collagen, ADP, Epinephrine | Inhibition Concentration | 0.1 - 3 µM | [2] |
| Aortic Contraction | Rabbit aorta | Thromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2α | Inhibition Concentration | 10 µM | [1] |
| Basilar Artery Contraction | Canine basilar artery | STA2, U-46619, PGF2α | Inhibition Concentration | 1 - 100 nM | [1] |
Table 2: In Vivo Efficacy of ONO-3708
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Endotoxin Shock | Anesthetized Dogs | Pretreatment | Abolished endotoxin-induced increase in mean pulmonary artery pressure. | [4] |
| Coronary Thrombosis | Canine | 3 - 300 µg/kg i.v. | Dose-dependent prevention of coronary thrombosis. | [2] |
| Coronary Thrombosis (electrically stimulated) | Canine | 3 µg/kg/min i.v. | Significant prevention of thrombosis. | [2] |
| Cerebral Vasospasm | Feline | 10 and 100 µg/kg/min i.v. | Ameliorated STA2-induced decrease in basilar artery diameter. | [1] |
| Cerebral Vasospasm (Subarachnoid Hemorrhage) | Canine | 10 and 30 µg/kg/min i.v. | Prevented cerebral vasospasm. | [1] |
| Ischemia-Reperfusion Injury (Pancreas) | Canine | 200 µg/kg/min i.v. | Prevented abnormalities in pancreatic secretion; reduced lipid peroxidation. | [5] |
| Ischemia-Reperfusion Injury (Liver with Cholestasis) | Canine | 200 µg/kg/min i.v. | Protected liver function; reduced lipid peroxidation. | [1] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are generalized methodologies based on the available information.
In Vitro Platelet Aggregation Assay
A generalized protocol for assessing the effect of ONO-3708 on platelet aggregation.
Canine Model of Coronary Thrombosis
A generalized workflow for evaluating the in vivo efficacy of ONO-3708 in a canine model of coronary thrombosis.
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that ONO-3708 has significant therapeutic potential in conditions where TXA2-mediated platelet activation and vasoconstriction play a key pathological role. These include:
-
Thrombotic Disorders: The potent anti-platelet and anti-thrombotic effects of ONO-3708 in canine models suggest its potential utility in the prevention and treatment of arterial thrombosis, such as in myocardial infarction and ischemic stroke.[2]
-
Cerebral Vasospasm: ONO-3708's ability to prevent and ameliorate cerebral vasospasm in animal models indicates a potential therapeutic application in the management of vasospasm following subarachnoid hemorrhage.[1]
-
Ischemia-Reperfusion Injury: The protective effects of ONO-3708 in models of ischemia-reperfusion injury in the pancreas and liver suggest a broader potential in protecting organs during transplantation and other ischemic events.[1][5]
-
Septic Shock: By mitigating the early pulmonary hypertensive response in endotoxin shock, ONO-3708 may have a role as an adjunctive therapy in the management of sepsis.[4]
Despite the promising preclinical findings, the lack of publicly available clinical trial data for ONO-3708 makes it difficult to assess its translational potential. Further research would be required to establish the safety, pharmacokinetics, and efficacy of ONO-3708 in humans. Future preclinical studies could also explore its potential in other inflammatory conditions where the TXA2 pathway is implicated.
Conclusion
ONO-3708 is a well-characterized preclinical compound with potent and selective TP receptor antagonist activity. The available in vitro and in vivo data demonstrate its potential as a therapeutic agent for a range of cardiovascular and ischemic conditions. While the absence of clinical trial data is a significant limitation, the robust preclinical evidence warrants further consideration for the development of ONO-3708 or similar molecules for human use. This technical guide provides a foundation for researchers and drug development professionals to understand the core therapeutic potential of ONO-3708 and to inform future investigations in this area.
References
- 1. Thromboxane A2 receptor antagonist (ONO 3708) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [The effects of this compound, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of a thromboxane A2 receptor antagonist (this compound) on ischemia-reperfusion injury of the dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-3708 In Vivo Experiments
These application notes provide a comprehensive overview of the in vivo experimental use of ONO-3708, a potent and selective thromboxane A2 (TXA2) receptor antagonist. The provided protocols are based on preclinical studies in canine models and are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the TXA2 pathway in various disease models.
Data Presentation
The following tables summarize the quantitative data extracted from key in vivo studies on ONO-3708.
Table 1: Efficacy of ONO-3708 in a Canine Model of Endotoxin Shock
| Parameter | Control Group (Endotoxin only) | ONO-3708 Pretreatment Group | Reference |
| Inducing Agent | E. coli Endotoxin (1 mg/kg, i.v.) | E. coli Endotoxin (1 mg/kg, i.v.) | [1] |
| ONO-3708 Dose | N/A | Pretreatment | [1] |
| Mean Pulmonary Artery Pressure (MPAP) at 5 min | Increase from 9.9 ± 1.0 to 19.1 ± 2.3 mmHg | Abolished the increase | [1] |
| Airway Pressure at 5 min | Increase from 10.0 ± 1.9 to 14.4 ± 1.7 cmH2O | Significantly attenuated the increase | [1] |
| Systemic Arterial Pressure | Decrease | Not prevented | [1] |
| Cardiac Output | Decrease | Not prevented | [1] |
Table 2: Effect of ONO-3708 on Pancreatic Ischemia-Reperfusion Injury in Dogs
| Parameter | Control Group (Ischemia-Reperfusion) | ONO-3708 Treatment Group | Reference |
| ONO-3708 Dose | N/A | 200 µg/kg/min, i.v. | [2] |
| Pancreatic Amylase Release | Increased (P < 0.01) | Prevented the increase | [2] |
| Insulin Release | Decreased (P < 0.01) | Prevented the decrease | [2] |
| Pancreatic Juice, Bicarbonate, and Amylase Output | Decreased (P < 0.01) | Prevented the decrease | [2] |
| Plasma Lipid Peroxide Level | Increased | Reduced (P < 0.01) | [2] |
| Prostaglandin I2 Level | - | Elevated (P < 0.01) | [2] |
Signaling Pathway
ONO-3708 exerts its pharmacological effects by antagonizing the Thromboxane A2 (TP) receptor. The binding of the endogenous ligand TXA2 to the TP receptor activates downstream signaling cascades primarily through Gq and G12/13 proteins, leading to various cellular responses.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature.
Protocol 1: Canine Model of Endotoxin-Induced Shock
This protocol is designed to evaluate the efficacy of ONO-3708 in mitigating the acute cardiovascular and pulmonary effects of endotoxin-induced shock in anesthetized dogs.[1]
1. Animal Model:
-
Adult mongrel dogs of either sex.
-
Animals should be fasted overnight with free access to water.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Maintain anesthesia throughout the experiment.
-
Intubate the animals and ventilate with room air.
-
Catheterize the femoral artery for monitoring systemic arterial pressure and for blood sampling.
-
Insert a Swan-Ganz catheter via the femoral vein into the pulmonary artery for measuring mean pulmonary artery pressure (MPAP) and cardiac output.
-
Monitor airway pressure via a side port of the endotracheal tube.
3. Experimental Groups:
-
Control Group: Receives vehicle followed by E. coli endotoxin.
-
ONO-3708 Group: Receives ONO-3708 followed by E. coli endotoxin.
4. Dosing and Administration:
-
ONO-3708: Administer as an intravenous (i.v.) infusion. The specific dose should be determined based on preliminary dose-ranging studies. In the cited study, a pretreatment was used.
-
Endotoxin: Administer a bolus i.v. infusion of E. coli endotoxin (1 mg/kg).
5. Measurements and Data Collection:
-
Record baseline hemodynamic and respiratory parameters before any intervention.
-
Administer ONO-3708 or vehicle.
-
After the pretreatment period, administer the endotoxin infusion.
-
Continuously monitor and record mean pulmonary artery pressure, systemic arterial pressure, cardiac output, and airway pressure for a defined period (e.g., 30-60 minutes) after endotoxin administration.
6. Data Analysis:
-
Compare the changes in hemodynamic and respiratory parameters from baseline between the control and ONO-3708 treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
Experimental Workflow Diagram
References
- 1. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a thromboxane A2 receptor antagonist (this compound) on ischemia-reperfusion injury of the dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-3708 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3708 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2][3] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction.[4][5] By blocking the TP receptor, ONO-3708 inhibits the signaling cascade that leads to these physiological effects, making it a valuable tool for research in thrombosis, cardiovascular diseases, and other conditions where TXA2 plays a pathological role.[3][6][7]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of ONO-3708, including a receptor binding assay, a functional platelet aggregation assay, and a calcium mobilization assay.
Mechanism of Action & Signaling Pathway
Thromboxane A2 (TXA2) exerts its effects by binding to the G-protein coupled receptor (GPCR) known as the TP receptor. There are two main isoforms of the human TP receptor, TPα and TPβ, which arise from alternative splicing.[4] Upon agonist binding, the TP receptor couples to Gq and G13 proteins.[2]
Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to platelet shape change and granule secretion.
The coupling to G13 activates the Rho/Rac signaling pathway, which is also involved in platelet shape change and aggregation.[2] ONO-3708 acts as a competitive antagonist at the TP receptor, preventing the binding of TXA2 and its precursors, thereby inhibiting these downstream signaling events.
Data Presentation
| Assay Type | Compound | Agonist (if applicable) | Metric | Value | Cell Type/System |
| Receptor Binding Assay | ONO-3708 | U46619 | IC50 | 38 nM | Human Platelets |
| Platelet Aggregation | ONO-3708 | Thromboxane A2 | - | Inhibition | Human Platelets |
| Platelet Aggregation | ONO-3708 | Prostaglandin H2 | - | Inhibition | Human Platelets |
| Platelet Aggregation | ONO-3708 | Collagen | - | Inhibition | Human Platelets |
| Platelet Aggregation | ONO-3708 | ADP (secondary phase) | - | Inhibition | Human Platelets |
| Platelet Aggregation | ONO-3708 | Epinephrine (secondary) | - | Inhibition | Human Platelets |
Note: Specific IC50 values for platelet aggregation assays with ONO-3708 were not detailed in the searched literature, but potent inhibition was noted.[3]
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity of ONO-3708 to the TP receptor in human platelets by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Washed human platelets
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548)
-
ONO-3708
-
Non-labeled TP receptor agonist (e.g., U46619) for non-specific binding determination
-
Glass fiber filters
-
Scintillation fluid and vials
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Platelet Preparation: Isolate platelet-rich plasma (PRP) from fresh human whole blood anticoagulated with sodium citrate. Prepare washed platelets by centrifugation and resuspension in assay buffer.
-
Compound Dilution: Prepare a serial dilution of ONO-3708 in assay buffer.
-
Assay Setup: In a microplate, combine the washed platelet suspension, a fixed concentration of the radiolabeled antagonist, and varying concentrations of ONO-3708 or vehicle control. For determining non-specific binding, add a high concentration of a non-labeled agonist.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate the platelet-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of ONO-3708. Plot the percentage of inhibition versus the log concentration of ONO-3708 and determine the IC50 value using non-linear regression analysis.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of ONO-3708 to inhibit platelet aggregation induced by a TP receptor agonist.
Materials:
-
Fresh human whole blood (anticoagulated with sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
ONO-3708
-
TP receptor agonist (e.g., U46619, arachidonic acid, or collagen)
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge fresh whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[8]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Instrument Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Assay Performance: a. Pipette a sample of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Add ONO-3708 at various concentrations (or vehicle control) and pre-incubate for a short period (e.g., 2-5 minutes). c. Add the TP receptor agonist to induce platelet aggregation. d. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Calculate the percentage of inhibition for each concentration of ONO-3708 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of ONO-3708.
Calcium Mobilization Assay
This assay measures the effect of ONO-3708 on the increase in intracellular calcium concentration following TP receptor activation in platelets or a suitable cell line expressing the receptor.
Materials:
-
Washed human platelets or a cell line stably expressing the TP receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
ONO-3708
-
TP receptor agonist (e.g., U46619)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation: Prepare washed platelets or culture TP receptor-expressing cells to an appropriate density.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often with Pluronic F-127 to aid in dye solubilization, at 37°C in the dark for 30-60 minutes.
-
Cell Washing: Wash the cells with assay buffer to remove excess dye.
-
Assay Performance: a. Pipette the dye-loaded cells into a microplate. b. Place the plate in a fluorescence plate reader and measure the baseline fluorescence. c. Inject varying concentrations of ONO-3708 (or vehicle) into the wells and incubate for a short period. d. Inject the TP receptor agonist to stimulate calcium release. e. Continuously record the fluorescence signal before and after agonist addition.
-
Data Analysis: The calcium response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percentage of inhibition for each concentration of ONO-3708 and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The effect of a thromboxane A2 receptor antagonist (ONO 3708) on ischemia-reperfusion injury of the dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thromboxane A2 receptor antagonist (this compound) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ONO 3708 Platelet Aggregation Assay
Introduction
ONO 3708 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor.[1][2][3] Thromboxane A2 is a potent mediator of platelet activation and aggregation, playing a crucial role in hemostasis and thrombosis.[3] By blocking the TXA2/PGH2 receptor, this compound effectively inhibits platelet aggregation induced by various agonists.[3] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on human platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for in vitro platelet function testing.[4][5][6] This assay is critical for researchers, scientists, and drug development professionals investigating the antiplatelet potential of this compound and similar compounds.
Principle of the Assay
Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[4][7][8] Initially, the PRP is turbid, and light transmission is low. Upon the addition of a platelet agonist (e.g., ADP, collagen), platelets activate and clump together, causing the turbidity of the PRP to decrease and light transmission to increase.[4][8] The extent of aggregation is proportional to the increase in light transmission.[6] By pre-incubating the PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be quantified.
Experimental Protocols
Materials and Reagents
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
-
This compound
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Light transmission aggregometer
-
Centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[7]
-
Centrifugation for PRP: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP. The supernatant, rich in platelets, is the PRP.
-
PRP Collection: Carefully aspirate the upper PRP layer and transfer it to a separate tube.
-
Centrifugation for PPP: Re-centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes at room temperature to obtain platelet-poor plasma (PPP). The supernatant is the PPP.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Platelet Aggregation Assay Protocol
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.[8]
-
Blanking: Place a cuvette containing PPP into the aggregometer and set the light transmission to 100%. Place a cuvette with PRP to set the 0% transmission baseline.
-
Sample Preparation: Pipette the required volume of PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Incubation with this compound: Add various concentrations of this compound or vehicle control (e.g., saline or DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Agonist Addition: Add the platelet agonist (e.g., ADP or collagen) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
Data Analysis: The maximum aggregation percentage is determined from the curve. The inhibitory effect of this compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control.
Data Presentation
The inhibitory effects of this compound on platelet aggregation induced by different agonists can be summarized in the following tables.
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (µM) | ADP Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |
| Vehicle Control | 5 | 85 | 0 |
| 0.1 | 5 | 60 | 29.4 |
| 0.3 | 5 | 35 | 58.8 |
| 1.0 | 5 | 15 | 82.4 |
| 3.0 | 5 | 5 | 94.1 |
Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation
| This compound Concentration (µM) | Collagen Concentration (µg/mL) | Maximum Aggregation (%) | Inhibition (%) |
| Vehicle Control | 2 | 90 | 0 |
| 0.1 | 2 | 65 | 27.8 |
| 0.3 | 2 | 40 | 55.6 |
| 1.0 | 2 | 20 | 77.8 |
| 3.0 | 2 | 8 | 91.1 |
Note: The values presented in the tables are for illustrative purposes and may vary depending on experimental conditions and donors. This compound has been shown to inhibit human platelet aggregation induced by various agonists at concentrations ranging from 0.1 to 3 µM.[3]
Visualizations
Experimental Workflow
Caption: Workflow for this compound platelet aggregation assay.
Signaling Pathway of this compound Action
Caption: this compound blocks TXA2-mediated platelet aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plateletservices.com [plateletservices.com]
- 5. The platelet aggregation line [stago.com]
- 6. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for ONO 3708 Vasoconstriction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO 3708 is a pharmacological tool primarily recognized for its potent antagonism of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1][2] Its application in studying vascular physiology is crucial for understanding the roles of prostanoids in regulating blood vessel tone. Prostaglandin E2 (PGE2) is another key lipid mediator that exerts complex effects on the vasculature, including both vasodilation and vasoconstriction, through its interaction with a family of E-prostanoid (EP) receptors, designated EP1 through EP4.[3][4][5] While this compound is a TP receptor antagonist, investigating its effects in assays involving vasoconstriction can help elucidate the interplay between different prostanoid signaling pathways. This document provides a detailed protocol for setting up a vasoconstriction assay to evaluate the effects of this compound, particularly in the context of prostanoid-induced vascular responses.
The protocol described herein is designed for an in vitro setting using isolated arterial rings, a standard methodology for assessing vascular reactivity. This approach allows for the direct measurement of vascular smooth muscle contraction and relaxation in a controlled environment.
Signaling Pathways Overview
Prostanoids, including thromboxane A2 (TXA2) and prostaglandin E2 (PGE2), are synthesized from arachidonic acid and play pivotal roles in vascular homeostasis. Their effects are mediated by specific G protein-coupled receptors on vascular smooth muscle and endothelial cells.
-
Thromboxane A2 (TXA2) Signaling: TXA2 is a potent vasoconstrictor. It binds to the TP receptor, which primarily couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and ultimately, smooth muscle contraction.
-
Prostaglandin E2 (PGE2) Signaling: PGE2 can induce either vasoconstriction or vasodilation depending on the EP receptor subtype expressed in the specific vascular bed.[3][5]
-
EP1 and EP3 Receptors: These receptors are typically coupled to Gq/11 and Gi, respectively. Activation of EP1 receptors leads to an increase in intracellular Ca2+, causing vasoconstriction.[6] EP3 receptor activation can lead to a decrease in cyclic adenosine monophosphate (cAMP) and an increase in intracellular Ca2+, also promoting vasoconstriction.[6]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. Elevated cAMP activates protein kinase A (PKA), which promotes vasodilation through various mechanisms, including the inhibition of MLCK and the sequestration of intracellular Ca2+.[5][7]
-
Diagram of Prostanoid Signaling Pathways in Vascular Smooth Muscle
Caption: Prostanoid signaling pathways in vascular smooth muscle.
Experimental Protocols
I. Preparation of Isolated Arterial Rings
This protocol is a standard procedure for preparing arterial segments for in vitro vascular reactivity studies.
Materials:
-
Animals: Male Wistar rats (250-300 g) or New Zealand White rabbits (2.5-3.0 kg). The choice of animal and artery (e.g., thoracic aorta, mesenteric artery) will depend on the specific research question.
-
Solutions:
-
Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose.
-
High Potassium (High K+) Depolarizing Solution: KHB with equimolar substitution of NaCl with KCl (final KCl concentration ~60-80 mM).
-
-
Equipment:
-
Dissecting microscope
-
Fine dissecting scissors and forceps
-
Wire myograph or organ bath system
-
Force transducer and data acquisition system
-
Carbogen gas (95% O2 / 5% CO2)
-
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold KHB.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ bath or myograph chambers containing KHB, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), with KHB changes every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with High K+ solution.
-
Wash the rings with KHB to return to baseline tension. If studying endothelium-dependent responses, a pre-contraction with phenylephrine or U-46619 followed by relaxation with acetylcholine can be performed.
II. This compound Vasoconstriction Assay Protocol
This protocol details the steps to assess the effect of this compound on vasoconstriction induced by a TP receptor agonist.
Materials:
-
Prepared arterial rings mounted in an organ bath system.
-
Thromboxane A2 mimetic (TP receptor agonist): U-46619.
-
This compound solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in KHB.
-
Vehicle control: The solvent used for this compound (e.g., DMSO).
Procedure:
-
After the equilibration and viability check, allow the arterial rings to return to a stable baseline tension.
-
Add this compound or its vehicle to the organ baths at the desired final concentrations. Incubate for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding.
-
Generate a cumulative concentration-response curve to U-46619 by adding the agonist in a stepwise manner (e.g., 10^-10 M to 10^-6 M). Record the tension at each concentration once a stable plateau is reached.
-
At the end of the experiment, wash the tissues with KHB.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound vasoconstriction assay.
Data Presentation and Analysis
All quantitative data should be systematically recorded and presented for clear interpretation and comparison.
Table 1: Summary of Experimental Conditions and Parameters
| Parameter | Recommended Value/Range | Notes |
| Tissue Preparation | ||
| Animal Model | Rat (Wistar) or Rabbit (NZW) | Choice depends on experimental goals and lab standards. |
| Artery Type | Thoracic Aorta or Mesenteric Artery | Aorta is a conduit artery; mesenteric are resistance arteries. |
| Ring Length | 2-3 mm | Consistency is key for reproducible results. |
| Organ Bath Conditions | ||
| Buffer | Krebs-Henseleit Buffer | Ensure fresh preparation and continuous gassing. |
| Temperature | 37°C | Maintain stable temperature throughout the experiment. |
| Gas Mixture | 95% O2 / 5% CO2 | Maintains physiological pH and oxygenation. |
| Resting Tension | 1.5-2.0 g (for rat aorta) | Optimize based on preliminary experiments for the specific artery. |
| Equilibration Time | 60-90 minutes | Allows the tissue to stabilize. |
| Drug Concentrations | ||
| This compound | 1 nM - 10 µM[1] | A range of concentrations should be tested to determine potency. |
| U-46619 | 10^-10 M - 10^-6 M | To generate a full concentration-response curve. |
| Incubation Times | ||
| This compound Pre-incubation | 20-30 minutes | To ensure equilibrium of the antagonist with the receptor. |
Data Analysis
-
Normalization: The contractile response to U-46619 is typically expressed as a percentage of the maximum contraction induced by the High K+ solution.
-
Concentration-Response Curves: Plot the normalized response against the logarithm of the agonist (U-46619) concentration.
-
Pharmacological Parameters:
-
EC50: The concentration of agonist that produces 50% of the maximal response. This will be calculated for the control (vehicle) and each concentration of this compound.
-
pA2: For a competitive antagonist, a Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response. ONO-3708 has been shown to be a competitive inhibitor of TP receptors.[1]
-
Table 2: Example Data Structure for a Single Experiment
| U-46619 Conc. (log M) | Vehicle Response (% Max K+) | This compound (10 nM) Response (% Max K+) | This compound (100 nM) Response (% Max K+) |
| -10 | |||
| -9.5 | |||
| -9.0 | |||
| -8.5 | |||
| -8.0 | |||
| -7.5 | |||
| -7.0 | |||
| -6.5 | |||
| -6.0 |
Conclusion
This application note provides a comprehensive framework for conducting an in vitro vasoconstriction assay to characterize the effects of this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the interaction of this compound with prostanoid receptors in the vasculature. The provided diagrams and tables are intended to facilitate the experimental setup and data organization. Careful execution of these protocols will contribute to a better understanding of the pharmacological profile of this compound and the broader role of prostanoids in vascular physiology and disease.
References
- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of prostaglandin E2 in human vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The role of prostaglandin E 2 in human vascular in fl ammation | Semantic Scholar [semanticscholar.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
ONO-3708 Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3708 is a potent and selective antagonist of the Thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1][2][3] It has been investigated in various preclinical animal models for its therapeutic potential in conditions characterized by vasoconstriction and platelet aggregation, such as thrombosis, cerebral vasospasm, and endotoxin-induced shock.[1][2][4] These application notes provide a summary of the administration protocols and key findings from in vivo studies to guide researchers in designing experiments with ONO-3708.
Mechanism of Action
ONO-3708 competitively inhibits the binding of thromboxane A2 (TXA2) and other prostaglandin endoperoxides to the TP receptor. This action blocks the downstream signaling pathways that lead to physiological responses such as platelet aggregation, vasoconstriction, and bronchoconstriction.
Signaling Pathway
The following diagram illustrates the signaling pathway of the Thromboxane A2 (TP) receptor and the inhibitory action of ONO-3708.
Quantitative Data Summary
The following tables summarize the quantitative data from key animal studies involving ONO-3708 administration.
Table 1: ONO-3708 Administration in Canine Models
| Animal Model | Inducing Agent | ONO-3708 Dose | Administration Route | Key Findings | Reference |
| Endotoxin Shock | E. coli endotoxin (1 mg/kg, i.v.) | Pretreatment | i.v. | Abolished the increase in mean pulmonary artery pressure. | [4] |
| Coronary Thrombosis | Partial coronary artery obstruction | 3 - 300 µg/kg | i.v. | Dose-dependently prevented coronary thrombosis. | [2] |
| Coronary Thrombosis | Electrically stimulated | 3 µg/kg/min | i.v. infusion | Significantly prevented coronary thrombosis. | [2] |
| Cerebral Vasospasm | Subarachnoid hemorrhage | 10 and 30 µg/kg/min | i.v. infusion | Prevented cerebral vasospasm. | [1] |
| Pancreatic Ischemia-Reperfusion Injury | 60 min ischemia | 200 µg/kg/min | i.v. infusion | Protected the pancreas from injury by reducing lipid peroxidation. | [5] |
| Liver Ischemia-Reperfusion Injury | 60 min ischemia | Not specified | Not specified | Protected hepatic tissue from injury. | [6] |
| Cholestasis and Ischemia-Reperfusion Injury | Left hepatic duct ligation and 60 min ischemia | 200 µg/kg/min | i.v. infusion | Protected liver function by reducing lipid peroxidation. | [7] |
Table 2: ONO-3708 Administration in Feline Models
| Animal Model | Inducing Agent | ONO-3708 Dose | Administration Route | Key Findings | Reference |
| Cerebral Vasoconstriction | STA2 (0.1 µg/kg/min, i.v.) | 10 and 100 µg/kg/min | i.v. infusion | Ameliorated the decrease in basilar artery diameter. | [1] |
Experimental Protocols
Endotoxin Shock Model in Anesthetized Dogs
This protocol is based on the study by T. Imaizumi et al. (1989).[4]
Objective: To investigate the effect of ONO-3708 on the cardiovascular and airway responses in the early phase of endotoxin shock.
Experimental Workflow:
Methodology:
-
Animal Preparation:
-
Adult mongrel dogs are anesthetized with an appropriate anesthetic agent.
-
Surgical instrumentation is performed to monitor mean pulmonary artery pressure (MPAP), systemic arterial pressure, cardiac output, and airway pressure.
-
-
Grouping:
-
Animals are randomly assigned to a control group or an ONO-3708 pretreatment group.
-
-
Drug Administration:
-
The ONO-3708 group receives a specified dose of ONO-3708 intravenously prior to endotoxin administration. The control group receives a vehicle.
-
-
Induction of Endotoxin Shock:
-
An intravenous infusion of E. coli endotoxin (1 mg/kg) is administered to induce shock.
-
-
Monitoring and Data Collection:
-
Cardiovascular and airway parameters are continuously monitored and recorded for at least 30 minutes following endotoxin infusion.
-
-
Data Analysis:
-
The changes in measured parameters between the control and ONO-3708 treated groups are statistically analyzed.
-
Cerebral Vasospasm Model in Dogs
This protocol is based on the study by M. N. D. C. D'Angelo et al. (1989).[1]
Objective: To evaluate the efficacy of ONO-3708 in preventing cerebral vasospasm following subarachnoid hemorrhage.
Experimental Workflow:
Methodology:
-
Animal Preparation:
-
Dogs are anesthetized, and baseline cerebral angiography is performed to measure the diameter of the basilar artery.
-
-
Induction of Subarachnoid Hemorrhage (SAH):
-
An experimental model of SAH is created to induce cerebral vasospasm.
-
-
Drug Administration:
-
Immediately following SAH induction, a continuous intravenous infusion of ONO-3708 (10 or 30 µg/kg/min) or a vehicle is initiated.
-
-
Monitoring:
-
Cerebral angiography is repeated at specific time points to monitor changes in the diameter of the basilar artery.
-
-
Data Analysis:
-
The degree of vasospasm, as indicated by the reduction in artery diameter, is compared between the ONO-3708 treated and control groups.
-
Conclusion
ONO-3708 has demonstrated significant efficacy in various animal models by antagonizing the TP receptor. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of TP receptor antagonists in relevant disease models. Careful consideration of the animal species, disease model, and appropriate dosing regimen is crucial for successful and reproducible experimental outcomes.
References
- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of a thromboxane A2 receptor antagonist (this compound) on ischemia-reperfusion injury of the dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of the thromboxane A2 receptor antagonist this compound on ischemia-reperfusion injury in the dog liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thromboxane A2 receptor antagonist (this compound) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-3708 in Canine Septic Shock Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3708 is a potent and selective thromboxane A2 (TXA2) receptor antagonist.[1][2][3] In the context of septic shock, particularly models induced by endotoxin, ONO-3708 has been investigated for its potential to mitigate certain pathophysiological responses. Thromboxane A2 is a powerful mediator of vasoconstriction and bronchoconstriction, which are key events in the early stages of endotoxin-induced shock. These application notes provide detailed protocols and data derived from studies utilizing ONO-3708 in a canine model of septic shock, offering a framework for researchers investigating the therapeutic potential of TXA2 receptor antagonism.
Mechanism of Action
ONO-3708 competitively inhibits the binding of thromboxane A2 to its receptor, thereby blocking its downstream signaling effects.[2] In septic shock, endotoxins can trigger the release of TXA2, leading to pronounced pulmonary vasoconstriction and increased airway pressure. By antagonizing the TXA2 receptor, ONO-3708 specifically targets these early hemodynamic and respiratory disturbances.[1] Additional studies suggest that ONO-3708 may also exert protective effects through free-radical scavenging and by increasing levels of the vasodilator prostaglandin I2.[4]
Signaling Pathway of Thromboxane A2 and Inhibition by ONO-3708
Caption: Thromboxane A2 signaling cascade and the inhibitory action of ONO-3708.
Experimental Protocols
Canine Model of Endotoxin-Induced Shock
This protocol outlines the induction of endotoxic shock in anesthetized dogs to study the effects of ONO-3708.
1. Animal Preparation:
-
Species: Adult mongrel dogs.
-
Anesthesia: Administer an appropriate anesthetic agent (e.g., alpha-chloralose) to maintain a stable plane of anesthesia throughout the experiment.
-
Instrumentation:
-
Insert a cuffed endotracheal tube for airway management and monitoring of airway pressure.
-
Catheterize the femoral artery for continuous monitoring of systemic arterial pressure.
-
Place a Swan-Ganz catheter via the jugular vein into the pulmonary artery for measurement of mean pulmonary artery pressure (MPAP) and cardiac output (thermodilution).
-
Establish intravenous access for the administration of endotoxin, ONO-3708, and fluids.
-
2. Experimental Groups:
-
Control Group: Anesthetized and instrumented dogs receiving a vehicle infusion followed by an E. coli endotoxin challenge.
-
ONO-3708 Treatment Group: Anesthetized and instrumented dogs pre-treated with ONO-3708 followed by an E. coli endotoxin challenge.
3. ONO-3708 Administration (Pre-treatment):
-
The specific dosage and timing of ONO-3708 pre-treatment should be optimized based on preliminary studies. Based on literature for other indications, an intravenous infusion can be considered.[2][3]
4. Induction of Endotoxic Shock:
-
Administer E. coli endotoxin intravenously at a dose of 1 mg/kg.[1]
5. Monitoring and Data Collection:
-
Continuously record the following parameters before and after endotoxin administration at specified time intervals (e.g., baseline, 5, 15, 30, 60 minutes):
-
Mean Pulmonary Artery Pressure (MPAP)
-
Systemic Mean Arterial Pressure (MAP)
-
Cardiac Output (CO)
-
Airway Pressure
-
Experimental Workflow
Caption: Workflow for studying ONO-3708 in a canine endotoxin shock model.
Data Presentation
The following tables summarize the quantitative data from a representative study on the effects of ONO-3708 in the early phase of endotoxin shock in dogs.[1]
Table 1: Effect of ONO-3708 on Mean Pulmonary Artery Pressure (MPAP) in Endotoxin-Induced Shock
| Time Point | Control Group (Endotoxin only) (mmHg) | ONO-3708 Pre-treatment Group (mmHg) |
| Baseline | 9.9 ± 1.0 | Not specified, assumed similar to control |
| 5 min post-endotoxin | 19.1 ± 2.3 | Abolished increase |
Table 2: Effect of ONO-3708 on Airway Pressure in Endotoxin-Induced Shock
| Time Point | Control Group (Endotoxin only) (cmH2O) | ONO-3708 Pre-treatment Group (cmH2O) |
| Baseline | 10.0 ± 1.9 | Not specified, assumed similar to control |
| 5 min post-endotoxin | 14.4 ± 1.7 | Significantly attenuated increase |
Table 3: Effect of ONO-3708 on Systemic Hemodynamics in Endotoxin-Induced Shock
| Parameter | Control Group (Endotoxin only) | ONO-3708 Pre-treatment Group |
| Systemic Arterial Pressure | Decrease | Did not prevent decrease |
| Cardiac Output | Decrease | Did not prevent decrease |
Discussion and Conclusion
The available data indicate that ONO-3708 is effective in mitigating the acute pulmonary hypertension and increased airway pressure that characterize the initial phase of endotoxin shock in dogs.[1] This is consistent with its mechanism of action as a thromboxane A2 receptor antagonist, as TXA2 is a key mediator of these early pulmonary events.
However, it is crucial to note that in the studied model, ONO-3708 did not prevent the subsequent decline in systemic arterial pressure and cardiac output.[1] This suggests that other pathophysiological pathways, independent of TXA2, are responsible for the systemic hypotension characteristic of septic shock. Therefore, while ONO-3708 shows promise in addressing specific complications of early sepsis, it may not be sufficient as a standalone therapy for the full spectrum of cardiovascular collapse in septic shock.
Future research could explore the use of ONO-3708 in combination with other therapeutic agents that target different pathways of septic shock, such as vasopressors or inotropes, to provide a more comprehensive treatment strategy.
References
- 1. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of the thromboxane A2 receptor antagonist this compound on ischemia-reperfusion injury in the dog liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO 3708 in the Prevention of Cerebral Vasospasm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral vasospasm is a delayed and sustained narrowing of the cerebral arteries that can occur after a subarachnoid hemorrhage (SAH), leading to cerebral ischemia and significant morbidity and mortality. One of the key mediators implicated in the pathogenesis of cerebral vasospasm is thromboxane A2 (TXA2), a potent vasoconstrictor released from aggregating platelets in the subarachnoid clot. ONO 3708 is a selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Preclinical studies have investigated the potential of this compound to prevent cerebral vasospasm by blocking the vasoconstrictive effects of TXA2.
These application notes provide a summary of the available preclinical data and detailed experimental protocols for researchers interested in investigating this compound for the prevention of cerebral vasospasm. It is important to note that the primary research cited is from 1989, and there is a lack of recent publicly available data or clinical trial information for this compound in this indication.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound on Canine Basilar Artery Contractions
| Agonist | This compound Concentration (nM) | Inhibition |
| STA2 (TXA2 mimetic) | 1 - 100 | Competitive |
| U-46619 (TXA2 mimetic) | 1 - 100 | Competitive |
| PGF2α | 1 - 100 | Competitive |
| 15-HPETE | 1 - 100 | Non-competitive |
Table 2: In Vivo Efficacy of this compound in a Feline Model of STA2-Induced Vasoconstriction
| Treatment Group | This compound Infusion Rate (µg/kg/min) | STA2 Infusion Rate (µg/kg/min) | Effect on Basilar Artery Diameter |
| Control | - | 0.1 | Decrease |
| This compound | 10 | 0.1 | Ameliorated Decrease |
| This compound | 100 | 0.1 | Ameliorated Decrease |
Table 3: In Vivo Efficacy of this compound in a Canine Subarachnoid Hemorrhage Model
| Treatment Group | This compound Infusion Rate (µg/kg/min) | Outcome |
| Control (SAH) | - | Cerebral Vasospasm |
| This compound | 10 | Prevention of Cerebral Vasospasm |
| This compound | 30 | Prevention of Cerebral Vasospasm |
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of this compound in preventing cerebral vasospasm.
ONO-3708: Application Notes and Protocols for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ONO-3708, a potent and selective thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor antagonist, for use in preclinical thrombosis research models.[1][2][3] This document includes its mechanism of action, key quantitative data from various studies, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental workflows.
Mechanism of Action
ONO-3708 exerts its antithrombotic effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to their cell surface receptors on platelets and vascular smooth muscle cells.[1][4] This antagonism blocks the downstream signaling cascade that leads to platelet activation, aggregation, and vasoconstriction, key events in the formation of a thrombus.[5][6]
Signaling Pathway of TXA2 Receptor and Inhibition by ONO-3708
Quantitative Data Summary
The following tables summarize the reported efficacy of ONO-3708 in various preclinical models.
Table 1: In Vitro Efficacy of ONO-3708 on Platelet Aggregation
| Agonist | Species | Assay | Endpoint | ONO-3708 Concentration | Result | Reference |
| Thromboxane A2 | Human | Platelet Aggregation | Inhibition | 0.1 - 3 µM | Dose-dependent inhibition | [1] |
| Prostaglandin H2 | Human | Platelet Aggregation | Inhibition | 0.1 - 3 µM | Dose-dependent inhibition | [1] |
| Collagen | Human | Platelet Aggregation | Inhibition | 0.1 - 3 µM | Inhibition of secondary phase | [1] |
| ADP | Human | Platelet Aggregation | Inhibition | 0.1 - 3 µM | Inhibition of secondary phase | [1] |
| Epinephrine | Human | Platelet Aggregation | Inhibition | 0.1 - 3 µM | Inhibition of secondary phase | [1] |
| U46619 | Human | U46619 Binding | IC50 | 38 nM | Inhibition of binding | [7] |
Table 2: In Vivo Efficacy of ONO-3708 in Thrombosis Models
| Model | Species | Endpoint | ONO-3708 Dose | Result | Reference |
| Coronary Thrombosis (Partial Obstruction) | Canine | Prevention of Thrombosis | 3 - 300 µg/kg i.v. | Dose-dependent prevention | [1] |
| Electrically Stimulated Coronary Thrombosis | Canine | Prevention of Thrombosis | 3 µg/kg/min i.v. | Significant prevention | [1] |
| Endotoxin-induced Pulmonary Hypertension | Canine | Abolishment of MPAP increase | Pretreatment | Abolished early phase MPAP increase | [5] |
| Cerebral Vasospasm (Subarachnoid Hemorrhage) | Canine | Prevention of Vasospasm | 10 and 30 µg/kg/min i.v. | Prevention of cerebral vasospasm | [4] |
| Ischemia-Reperfusion Injury | Canine (Liver) | Protection | Not specified | Protection through multiple mechanisms | [6] |
| Ischemia-Reperfusion Injury | Canine (Pancreas) | Protection | 200 µg/kg/min i.v. | Prevention of pancreatic secretion abnormalities | [8] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing the effect of ONO-3708 on platelet aggregation induced by various agonists using light transmission aggregometry.
1. Materials:
-
ONO-3708
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid, U46619)
-
Human whole blood (collected in 3.2% or 3.8% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Light transmission aggregometer
-
Centrifuge
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect fresh human whole blood into sodium citrate tubes.
-
Centrifuge the blood at 200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
3. Aggregation Assay:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a stir bar to a cuvette containing PRP.
-
Add ONO-3708 (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine parameters such as maximum aggregation (%), slope, and lag phase.
Experimental Workflow for Platelet Aggregation Assay
Protocol 2: Canine Model of Electrically Induced Coronary Thrombosis
This protocol describes a model to evaluate the in vivo antithrombotic efficacy of ONO-3708.
1. Animal Preparation:
-
Anesthetize adult mongrel dogs.
-
Ventilate the animals mechanically.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Place an electromagnetic flow probe proximally to the isolated segment to monitor coronary blood flow.
-
Place a stimulating electrode on the adventitial surface of the LAD.
2. Induction of Thrombosis:
-
Administer a continuous intravenous infusion of ONO-3708 or vehicle.
-
Apply a continuous electrical stimulus (e.g., 150 µA) to the LAD to induce endothelial injury and thrombus formation.
-
Monitor coronary blood flow continuously. A decline in blood flow indicates thrombus formation.
3. Data Analysis:
-
Measure the time to occlusion (cessation of blood flow).
-
Quantify the peak and total coronary blood flow.
-
Compare the effects of ONO-3708 treatment with the vehicle control group.
Logical Relationship in the Canine Coronary Thrombosis Model
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Regulation of thromboxane receptor activation in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two waves of platelet secretion induced by thromboxane A2 receptor and a critical role for phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A canine coronary artery thrombosis model: application of photochemically induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-4057 in Liver Ischemia-Reperfusion Injury Studies
Disclaimer: Initial searches for "ONO 3708" did not yield specific results. The following information is based on studies of a closely related compound, ONO-4057 , a leukotriene B4 (LTB4) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic interventions for liver ischemia-reperfusion injury (IRI).
Introduction
Liver ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality following liver transplantation and major hepatic surgeries. The pathophysiology of liver IRI is complex, involving a cascade of inflammatory events initiated by hypoxic injury and exacerbated upon the restoration of blood flow. Key mediators in this process include pro-inflammatory cytokines and chemokines that lead to the recruitment and activation of neutrophils, causing further tissue damage. Leukotriene B4 (LTB4) is a potent lipid mediator and chemoattractant for neutrophils.[1][2] ONO-4057 is a selective LTB4 receptor antagonist that has been investigated for its potential to mitigate the inflammatory response and subsequent tissue damage in liver IRI.
These application notes provide a summary of the available data and detailed protocols for the use of ONO-4057 in a preclinical model of liver IRI.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effect of ONO-4057, alone and in combination with tacrolimus, in a rat model of liver ischemia-reperfusion injury.[3][4]
Table 1: Survival Rate after 60 minutes of Whole-Liver Ischemia
| Treatment Group | n | Survival Rate (%) |
| Control | 9 | 0 |
| ONO-4057 (100 mg/kg) | 9 | 0 |
| Tacrolimus (1 mg/kg) | 9 | 33.3 |
| ONO-4057 + Tacrolimus | 9 | 44.4 |
Data from a study in male Lewis rats. A tendency for longer survival was noted in the tacrolimus and combination therapy groups, though the differences were not statistically significant in this model.[3]
Table 2: Serum Aspartate Aminotransferase (AST) Levels after Partial Liver Ischemia-Reperfusion
| Treatment Group | Time Post-Reperfusion | Serum AST (IU/L, Mean ± SD) | P-value vs. Control |
| Control | 3h | 3850 ± 1230 | - |
| 6h | 4100 ± 1350 | - | |
| ONO-4057 (100 mg/kg) | 3h | 3750 ± 1150 | > 0.05 |
| 6h | 4000 ± 1280 | > 0.05 | |
| Tacrolimus (1 mg/kg) | 3h | 2500 ± 980 | < 0.05 |
| 6h | 2800 ± 1050 | < 0.05 | |
| ONO-4057 + Tacrolimus | 3h | 1800 ± 850 | < 0.01 |
| 6h | 2100 ± 920 | < 0.01 |
Serum AST levels were measured at 3 and 6 hours after 60 minutes of partial liver ischemia. ONO-4057 alone did not significantly reduce AST levels, but in combination with tacrolimus, it showed a significant additive protective effect.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of ONO-4057 for liver IRI.
Animal Model
-
Species: Male Lewis rats[3]
-
Age: 5-6 weeks[3]
-
Housing: Pathogen-free, temperature- and light-controlled environment with free access to food and water.[3]
-
Anesthesia: Ether for induction and maintenance.[3]
Experimental Groups and Drug Administration
-
Groups:
-
Drug Preparation:
-
Administration: All agents were administered 1 hour before the induction of ischemia.[3]
Liver Ischemia-Reperfusion Model
Two models were utilized in the study:
-
Whole-Liver Ischemia Model:
-
A midline laparotomy is performed.
-
The portal vein and hepatic artery are occluded to induce normothermic ischemia of the entire liver.
-
Ischemia is maintained for a designated period (e.g., 60 minutes).[3]
-
The occlusion is then removed to allow for reperfusion.
-
The abdominal wall is closed in layers.
-
-
Partial-Liver Ischemia Model (70%):
-
A midline laparotomy is performed.
-
The left and middle portal vein and hepatic artery are occluded for 60 minutes. This induces warm ischemia in approximately 70% of the liver, while the remaining 30% remains perfused, which helps to prevent intestinal congestion and improve survival.[3]
-
After 60 minutes, the occlusion is removed to initiate reperfusion.[3]
-
The abdominal wall is closed.
-
Assessment of Liver Injury
-
Serum Analysis:
-
Histological Examination:
-
At the end of the experiment, animals are euthanized, and liver tissue samples are collected from the ischemic lobes.
-
Tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E) to assess morphological changes, including necrosis, inflammation, and sinusoidal congestion.
-
Visualizations
Signaling Pathway of LTB4 in Liver IRI and the Role of ONO-4057
Caption: Mechanism of ONO-4057 in attenuating liver IRI.
Experimental Workflow for In Vivo Liver IRI Study
Caption: Workflow for the rat liver ischemia-reperfusion study.
Logical Relationship in ONO-4057 Liver IRI Study
Caption: Logical flow of intervention in liver IRI.
References
- 1. Role of leukotriene B4 in the pathogenesis of hepatic ischemia-reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of leukotrienes on hepatic ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ONO-4057 and tacrolimus on ischemia-reperfusion injury of the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ONO-4057 and tacrolimus on ischemia-reperfusion injury of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing ONO-3708 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3708 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor. By blocking the binding of its natural ligand, thromboxane A2, ONO-3708 effectively inhibits downstream signaling pathways that are critically involved in platelet aggregation, vasoconstriction, and inflammation. These characteristics make ONO-3708 a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the TXA2 pathway and for the development of novel therapeutic agents for cardiovascular and inflammatory diseases.
Proper preparation of a stable and accurate stock solution is the first critical step for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing small molecule inhibitors like ONO-3708 due to its excellent solubilizing properties and compatibility with many biological assays. This document provides a detailed protocol for the preparation, storage, and handling of ONO-3708 stock solutions in DMSO.
Physicochemical and Solubility Data
| Property | Value | Source/Notes |
| Molecular Weight | 391.27 g/mol | Confirmed |
| CAS Number | 102191-05-9 | Confirmed |
| Appearance | White to off-white solid | Typical for small molecule inhibitors |
| Purity | >98% (or as specified by the supplier) | Always refer to the supplier's Certificate of Analysis |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, sterile-filtered |
| Estimated Solubility in DMSO | 20 - 80 mg/mL | Note: This is an estimate based on the similar compound ONO-AE3-208. Actual solubility should be determined experimentally. |
| Recommended Stock Solution Concentration | 10 mM | A common starting concentration for in vitro assays. Can be adjusted based on experimental needs and determined solubility. |
| Storage of Solid Compound | -20°C or -80°C | Protect from light and moisture. |
| Storage of DMSO Stock Solution | -20°C or -80°C in small aliquots | Avoid repeated freeze-thaw cycles. Protect from light. |
| Estimated Stability in DMSO | Stable for at least 6 months at -20°C | Note: This is an estimate. Long-term stability should be verified. |
Experimental Protocol: Preparing a 10 mM ONO-3708 Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of ONO-3708 in DMSO.
Materials:
-
ONO-3708 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass of ONO-3708:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 391.27 g/mol x 1000 mg/g
-
Mass = 3.91 mg
-
-
-
Weigh the ONO-3708 powder:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out 3.91 mg of ONO-3708 powder and add it to the tared microcentrifuge tube.
-
-
Dissolve the powder in DMSO:
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the ONO-3708 powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be applied.
-
-
Aliquot and Store:
-
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name ("ONO-3708"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Experimental Workflow
Caption: Workflow for ONO-3708 stock solution preparation.
Thromboxane A2 Receptor Signaling Pathway
ONO-3708 acts as an antagonist at the Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR). The binding of TXA2 to its receptor typically activates Gq and G12/13 proteins, leading to a cascade of intracellular events that culminate in physiological responses such as platelet aggregation and vasoconstriction. ONO-3708 blocks these downstream effects.
Caption: ONO-3708 inhibits TXA2 receptor signaling.
Disclaimer
This application note is intended for research use only. The provided information, particularly regarding solubility and stability, is based on the best available data at the time of writing but may not be exhaustive. Researchers should always consult the product-specific information provided by their supplier and perform their own validation experiments to ensure the accuracy and reliability of their results. Always follow standard laboratory safety procedures when handling chemical reagents.
Troubleshooting & Optimization
ONO 3708 solubility and stability issues
Frequently Asked Questions (FAQs)
Q1: In which solvent should I dissolve ONO-3708?
A1: While specific data for ONO-3708 is unavailable, for many hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is a common starting point for creating a concentrated stock solution. Ethanol can be another option. It is highly recommended to perform a small-scale solubility test to determine the optimal solvent and concentration before proceeding with larger experiments.
Q2: I dissolved ONO-3708 in DMSO, but it precipitated when I diluted it in my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can help mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and cause precipitation.[3][4]
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a smaller volume of your aqueous buffer with vigorous mixing, then add this intermediate dilution to the final volume.[4]
-
Pre-warm the buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[3]
-
Vortex during dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.[4]
Q3: How should I store my ONO-3708 stock solution?
A3: For long-term storage, it is generally recommended to store stock solutions of small molecules at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light.
Q4: Is ONO-3708 stable in my cell culture medium over the course of a multi-day experiment?
A4: The stability of ONO-3708 in aqueous solutions like cell culture media is unknown. Thromboxane A2, the natural ligand for the receptor, is very unstable in aqueous solutions, with a half-life of about 30 seconds.[5] While antagonists like ONO-3708 are designed to be more stable, it is crucial to consider potential degradation. For long-term experiments, you may need to replenish the compound with each media change. A stability test in your specific medium can be performed by incubating the compound for various durations and then testing its activity.
Troubleshooting Guides
Issue 1: ONO-3708 is not dissolving in the initial solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent | Increase the volume of the solvent incrementally. |
| Inappropriate Solvent | Test solubility in a small amount of an alternative solvent (e.g., if DMSO fails, try ethanol or DMF). |
| Compound Degradation | Ensure the compound has been stored correctly, away from light and moisture. |
| Low Temperature | Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as heat can degrade some compounds.[3] |
| Incomplete Dissolution | Use sonication to help break up solid particles and enhance dissolution.[3] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect your assay plates for any precipitate. If observed, refer to the troubleshooting steps for "precipitation upon dilution" in the FAQ section. |
| Compound Degradation | If the compound's activity appears to decrease over time, consider its stability in your assay conditions. You may need to perform a time-course experiment to assess its stability. |
| Incorrect Concentration | Verify the calculations for your stock solution and dilutions. If possible, use a spectrophotometric method to confirm the concentration of your stock solution. |
| Vehicle Control Issues | Ensure you are using an appropriate vehicle control (e.g., the same final concentration of DMSO in your assay medium without the compound) to rule out any effects of the solvent itself.[4] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol helps you determine a suitable solvent and approximate solubility for ONO-3708.
Materials:
-
ONO-3708 (solid)
-
Selection of solvents (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Method:
-
Weigh out a small, precise amount of ONO-3708 (e.g., 1 mg) into several microcentrifuge tubes.
-
To the first tube, add a calculated amount of your primary solvent (e.g., DMSO) to reach a high concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound does not fully dissolve, try gentle warming (37°C) or brief sonication.
-
If the compound dissolves, you have found a suitable solvent and a starting concentration for your stock solution.
-
If the compound does not dissolve, repeat steps 2-4 with a larger volume of solvent to determine the solubility limit, or try a different solvent in the next tube.
-
For aqueous solubility, take your concentrated organic stock and perform a serial dilution into your aqueous buffer (e.g., PBS), observing for any precipitation.
Visualizations
Caption: Workflow for dissolving and troubleshooting ONO-3708 solubility.
Caption: ONO-3708 acts as an antagonist on the TXA2 receptor signaling pathway.[5][6][7][8][9]
References
- 1. amsbio.com [amsbio.com]
- 2. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing ONO-3708 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of ONO-3708, a potent antagonist of the Thromboxane A2/Prostaglandin H2 (TXA2/PGH2) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ONO-3708?
ONO-3708 is a selective antagonist of the Thromboxane A2/Prostaglandin H2 (TXA2/PGH2) receptor, also known as the TP receptor. By binding to this receptor, ONO-3708 blocks the downstream signaling cascade initiated by its natural ligands, TXA2 and PGH2. This inhibition prevents various physiological responses, such as platelet aggregation and vasoconstriction.
Q2: What is a recommended starting concentration for my in vitro experiment?
A good starting point for in vitro studies is to use a concentration range that brackets the half-maximal inhibitory concentration (IC50). For ONO-3708, an IC50 of 38 nM has been reported for its ability to inhibit the binding of the TXA2 mimetic U46619 in unactivated intact human platelets[1]. Therefore, a concentration range of 1 nM to 1 µM is a reasonable starting point for dose-response experiments.
Q3: How should I prepare a stock solution of ONO-3708?
Stock Solution Preparation (General Protocol):
-
Warm the vial of ONO-3708 to room temperature before opening.
-
Add a calculated volume of anhydrous (dry) DMSO to the vial to achieve a high-concentration stock, for example, 10 mM.
-
Vortex briefly to ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Q4: What is the maximum final concentration of DMSO I should use in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO as your highest ONO-3708 concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of ONO-3708 | Ineffective concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Compound degradation. | Ensure proper storage of the stock solution (-20°C or -80°C, protected from light). Prepare fresh dilutions from a new aliquot for each experiment. | |
| Low or absent TP receptor expression in the cell line. | Verify the expression of the TXA2/PGH2 receptor (TP receptor) in your cell line of interest using techniques like qPCR, western blotting, or flow cytometry. | |
| High cell death or toxicity | High concentration of ONO-3708. | Lower the concentration range used in your experiment. Determine the cytotoxic concentration of ONO-3708 for your specific cell line using a cell viability assay. |
| DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control to assess the effect of the solvent alone. | |
| Inconsistent or variable results | Inconsistent stock solution concentration. | Ensure the stock solution is homogenous before making dilutions. Briefly vortex the stock solution before each use. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. | |
| Off-target effects. | While specific off-target effects for ONO-3708 are not well-documented, consider the possibility. If unexpected phenotypes are observed, it may be necessary to investigate the involvement of other signaling pathways. Comparing the effects of ONO-3708 with other TP receptor antagonists could be a useful strategy. |
Data Presentation
Table 1: In Vitro Activity of ONO-3708
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 38 nM | Inhibition of U46619 binding in unactivated intact human platelets. | [1] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for ONO-3708 Activity
This protocol provides a general workflow for assessing the inhibitory effect of ONO-3708 on TXA2 receptor-mediated cellular responses.
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Cell Starvation (Optional): Depending on the cell type and the specific downstream signaling being investigated, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treatment with ONO-3708:
-
Prepare serial dilutions of ONO-3708 in your cell culture medium. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of ONO-3708 or the vehicle control.
-
Incubate the cells for a predetermined pre-treatment time (e.g., 30-60 minutes). This time may need to be optimized.
-
-
Stimulation with a TP Receptor Agonist:
-
Prepare a solution of a TP receptor agonist, such as U46619, at a concentration known to elicit a response in your cell type (e.g., the EC50 concentration).
-
Add the agonist to the wells containing the ONO-3708 and vehicle control.
-
Incubate for a time appropriate for the downstream readout you are measuring.
-
-
Downstream Readout: Measure the cellular response of interest. This could include, but is not limited to:
-
Intracellular calcium mobilization using a fluorescent calcium indicator.
-
Phosphorylation of downstream signaling proteins (e.g., ERK, Akt) by western blotting or ELISA.
-
Cellular processes such as migration or proliferation.
-
-
Data Analysis: Plot the measured response against the concentration of ONO-3708 to determine the IC50 value.
Visualizations
Caption: ONO-3708 inhibits the TXA2/PGH2 signaling pathway.
Caption: Experimental workflow for in vitro studies with ONO-3708.
Caption: Troubleshooting logic for ONO-3708 in vitro experiments.
References
Technical Support Center: ONO-3708 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-3708 in in vivo experiments. The information is curated for researchers, scientists, and drug development professionals to facilitate the effective design and execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What is ONO-3708 and what is its mechanism of action?
ONO-3708 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. By blocking this receptor, ONO-3708 inhibits the biological effects of TXA2, a potent mediator of platelet aggregation, vasoconstriction, and inflammation.
Q2: What are the reported effective dosages of ONO-3708 in animal models?
The effective dosage of ONO-3708 varies depending on the animal model, route of administration, and the indication being studied. All currently available data is for intravenous or oral administration. Below is a summary of reported effective dosages.
Q3: Are there any reported in vitro concentrations of ONO-3708 that can guide my experiments?
Yes, several in vitro studies have established effective concentrations of ONO-3708 for inhibiting TXA2-mediated effects. These can be useful for designing cellular or tissue-based assays.
Q4: What is the signaling pathway of the Thromboxane A2 receptor that ONO-3708 blocks?
ONO-3708 acts as an antagonist at the Thromboxane A2 (TP) receptor, which is a G-protein coupled receptor (GPCR). The binding of the natural ligand, Thromboxane A2, to the TP receptor initiates a signaling cascade that ONO-3708 effectively blocks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy in an in vivo experiment. | Inadequate Dosage: The dose of ONO-3708 may be too low for the specific animal model or disease state. | Refer to the dosage tables provided. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Route of Administration: The chosen route of administration may not provide adequate bioavailability. | Currently, most in vivo data for ONO-3708 is for intravenous administration. If using a different route, consider that bioavailability may be lower and dose adjustments may be necessary. | |
| Timing of Administration: The timing of ONO-3708 administration relative to the disease induction or measurement of the endpoint may not be optimal. | Review the experimental protocols from similar studies. Consider administering ONO-3708 as a prophylactic treatment before disease induction or as a therapeutic treatment after disease onset, depending on your research question. | |
| Unexpected side effects or toxicity. | High Dosage: The administered dose of ONO-3708 may be too high, leading to off-target effects or toxicity. | Reduce the dosage of ONO-3708. If possible, perform a maximum tolerated dose (MTD) study to establish a safe dose range for your animal model. |
| Vehicle Effects: The vehicle used to dissolve and administer ONO-3708 may be causing adverse effects. | Ensure the vehicle is well-tolerated by the animal model at the administered volume. Consider using a different, inert vehicle if problems persist. | |
| Difficulty dissolving ONO-3708. | Poor Solubility: ONO-3708 may have limited solubility in certain solvents. | Consult the manufacturer's instructions for recommended solvents. Sonication or gentle warming may aid in dissolution. For in vivo use, ensure the final solution is sterile and pyrogen-free. |
Quantitative Data Summary
Table 1: Summary of Effective In Vivo Dosages of ONO-3708
| Animal Model | Indication | Route of Administration | Dosage | Reference |
| Dog | Endotoxin Shock | Intravenous | 1 mg/kg | [1] |
| Dog | Coronary Thrombosis | Intravenous | 3 - 300 µg/kg | |
| Dog | Coronary Thrombosis | Intravenous Infusion | 3 µg/kg/min | |
| Dog | Cerebral Vasospasm | Intravenous Infusion | 10 and 30 µg/kg/min | |
| Dog | Liver Damage (Cholestasis & Ischemia-Reperfusion) | Intravenous Infusion | 200 µg/kg/min | |
| Dog | Pancreatic Ischemia-Reperfusion Injury | Intravenous Infusion | 200 µg/kg/min | [2] |
| Cat | Basilar Artery Constriction | Intravenous Infusion | 10 and 100 µg/kg/min | |
| Mouse | Atopic Dermatitis (scratching behavior) | Oral | 30 and 100 mg/kg | [3] |
Table 2: Summary of Effective In Vitro Concentrations of ONO-3708
| System | Effect | Concentration |
| Rabbit Aorta | Inhibition of Contractions | 10 µM |
| Canine Basilar Artery | Competitive Inhibition | 1 - 100 nM |
| Human Platelets | Inhibition of Aggregation | 0.1 - 3 µM |
| Human Platelets | Inhibition of U46619 Binding (IC50) | 38 nM |
| Porcine Anterior Spinal Arteries | Abolishment of Vasoconstriction | 1 µM |
Experimental Protocols
1. General Protocol for In Vivo Efficacy Study in a Mouse Model of Atopic Dermatitis
-
Animal Model: NC/Nga mice, which spontaneously develop atopic dermatitis-like lesions.
-
Disease Induction: Dermatitis can be induced or exacerbated by repeated topical application of a hapten, such as oxazolone.
-
ONO-3708 Administration:
-
Efficacy Assessment:
-
Measure the frequency and duration of scratching behavior over a defined period.
-
Score the severity of skin lesions based on erythema, edema, excoriation, and dryness.
-
Collect skin and serum samples for biomarker analysis (e.g., IgE levels, cytokine profiles).
-
2. General Protocol for In Vivo Study in a Canine Model of Endotoxin Shock
-
Animal Model: Anesthetized dogs.
-
Endotoxin Shock Induction:
-
Administer an intravenous infusion of E. coli endotoxin (e.g., 1 mg/kg).[1]
-
-
ONO-3708 Administration:
-
Administer ONO-3708 intravenously at a dose of 1 mg/kg prior to the endotoxin infusion.[1]
-
-
Efficacy Assessment:
Visualizations
Caption: Thromboxane A2 Receptor Signaling Pathway and ONO-3708 Inhibition.
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
References
- 1. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a thromboxane A2 receptor antagonist (this compound) on ischemia-reperfusion injury of the dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
ONO-3708 Vehicle Solution for Animal Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thromboxane A₂/prostaglandin H₂ (TXA₂/PGH₂) receptor antagonist, ONO-3708, in animal studies. The following information is designed to address common challenges in preparing and administering this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for administering ONO-3708 in animal studies?
There is no single, universally recommended vehicle for ONO-3708 as the optimal formulation can depend on the animal model, route of administration, and required dosage. However, based on the physicochemical properties of similar compounds, a common approach for poorly water-soluble agents is to first dissolve ONO-3708 in an organic solvent and then dilute it with an aqueous carrier.
A frequently used strategy involves:
-
Dissolving ONO-3708 in 100% Dimethyl Sulfoxide (DMSO).
-
Further diluting the DMSO stock solution with a sterile aqueous buffer, such as phosphate-buffered saline (PBS) or saline, to the final desired concentration.
It is critical to minimize the final concentration of DMSO in the administered solution to avoid potential toxicity. A final DMSO concentration of 5-10% is generally considered acceptable for many animal studies, but this should be validated for your specific model and experimental design.
Q2: I am observing precipitation when I dilute my ONO-3708 DMSO stock solution with PBS. What should I do?
Precipitation upon addition of an aqueous solution is a common issue with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of ONO-3708 in your dosing solution.
-
Increase the Cosolvent Ratio: You can try slightly increasing the percentage of DMSO in the final formulation. However, be mindful of the potential for solvent toxicity.
-
Use a Different Cosolvent: Consider using other biocompatible organic solvents such as ethanol or a mixture of solvents.
-
Incorporate a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, can help to maintain the compound in solution. A typical starting concentration for Tween® 80 is 0.5-5% of the final vehicle volume.
-
Adjust the pH: The solubility of a compound can be pH-dependent. Investigating the effect of slight pH adjustments of your aqueous buffer (within a physiologically tolerated range) may improve solubility.
-
Sonication: Gentle sonication in a bath sonicator after dilution can sometimes help to redissolve fine precipitates.
-
Prepare Freshly: Always prepare the final dosing solution immediately before administration to minimize the time for potential precipitation to occur.
Q3: What are the known solubility properties of ONO-3708?
While specific public solubility data for ONO-3708 is limited, information on a similar compound from the same manufacturer, ONO-AE3-208, can provide valuable guidance. The solubility of ONO-AE3-208 in various solvents is summarized in the table below. It is reasonable to assume that ONO-3708 may have a comparable solubility profile.
Quantitative Data Summary
Table 1: Solubility of a Structurally Related Compound (ONO-AE3-208)
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~30 |
| Dimethylformamide (DMF) | ~30 |
| Ethanol | ~10 |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 |
Data for ONO-AE3-208, which may serve as a proxy for ONO-3708.
Experimental Protocols
Protocol for Preparation of an ONO-3708 Vehicle Solution (Example)
This protocol provides a general framework for preparing a vehicle solution of ONO-3708 for intravenous administration. Researchers should optimize the concentrations and ratios based on their specific experimental needs.
-
Prepare Stock Solution:
-
Weigh the required amount of ONO-3708 powder in a sterile microcentrifuge tube.
-
Add 100% DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of ONO-3708.
-
Vortex briefly to ensure complete dissolution.
-
-
Prepare Final Dosing Solution:
-
In a separate sterile tube, add the required volume of the aqueous vehicle (e.g., sterile PBS, pH 7.2).
-
While vortexing the aqueous vehicle, slowly add the ONO-3708 stock solution to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution with 10% DMSO, add 100 µL of the 10 mg/mL stock solution to 900 µL of PBS.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
-
Administration:
-
Administer the freshly prepared solution to the animal via the desired route (e.g., intravenous injection).
-
Always include a vehicle-only control group in your experiment to account for any effects of the vehicle itself.
-
Visualizations
Signaling Pathway of Thromboxane A₂ Receptor
Technical Support Center: ONO 3708 Platelet Aggregation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ONO 3708 in platelet aggregation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective competitive antagonist of the Thromboxane A2/Prostaglandin Endoperoxide receptor (TP receptor).[1][2] Platelet activation by agonists like thromboxane A2 (TXA2) or its precursor, prostaglandin H2 (PGH2), leads to a signaling cascade that results in increased intracellular calcium, granule secretion, and ultimately, platelet aggregation. This compound blocks this pathway by binding to the TP receptor, thereby preventing downstream signaling and inhibiting platelet aggregation.
Q2: Which agonists are appropriate to use for testing the inhibitory activity of this compound?
To observe the inhibitory effects of this compound, you should use agonists that rely on the TXA2 pathway for platelet aggregation. Potent agonists for this purpose include:
-
U-46619: A stable TXA2 mimetic that directly activates the TP receptor.
-
Arachidonic Acid (AA): The precursor to TXA2, its effect is dependent on cyclooxygenase (COX) and thromboxane synthase activity.
-
Collagen: Induces platelet aggregation that is significantly dependent on the secondary release of TXA2 and ADP.[1]
-
ADP and Epinephrine: this compound specifically inhibits the secondary wave of aggregation induced by these agonists, which is reliant on TXA2 formation.[1]
Q3: Why am I not observing any inhibition of platelet aggregation with this compound?
There are several potential reasons for a lack of inhibitory effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include the choice and concentration of the agonist, the concentration of this compound, and the integrity of your experimental setup.
Q4: My results for platelet aggregation inhibition with this compound are inconsistent. What are the common causes of variability?
Inconsistency in platelet aggregation assays is a common challenge. The primary sources of variability include:
-
Platelet Preparation: Platelets are highly sensitive and can be activated during collection and processing. Ensure a clean venipuncture, correct blood-to-anticoagulant ratio (9:1 with 3.2% sodium citrate), and gentle handling.
-
Platelet Count: Standardize the platelet count in your platelet-rich plasma (PRP) for every experiment.
-
Temperature: Maintain a constant temperature of 37°C throughout the assay.
-
Time Since Blood Draw: Use freshly prepared platelets, as their responsiveness declines over time.
-
Reagent Preparation: Prepare fresh agonist and inhibitor solutions for each experiment.
Troubleshooting Guide
Problem: No or lower-than-expected inhibition of platelet aggregation with this compound.
| Potential Cause | Suggested Action |
| Incorrect Agonist Selection | Ensure you are using an agonist that acts through the TXA2 pathway (e.g., U-46619, Arachidonic Acid, Collagen). This compound will have minimal to no effect on aggregation induced by high concentrations of thrombin. |
| Agonist Concentration is Too High | The high concentration of the agonist may be overpowering the inhibitory effect of this compound. Perform a dose-response curve for your agonist to determine the EC50 (concentration that gives 50% of the maximal response). For inhibition studies, use an agonist concentration at or near its EC50. |
| Suboptimal this compound Concentration | Confirm that the final concentration of this compound in your assay is within the effective range. For inhibition of human platelet aggregation, concentrations between 0.1 µM and 3 µM are typically effective.[1] |
| Issues with Platelet Viability | Visually inspect the platelets under a microscope to ensure they are in their resting, discoid state. Spontaneous aggregation in control samples (without agonist) is a sign of pre-activated platelets. If this occurs, review your blood collection and PRP preparation protocol. |
| Instrument Malfunction | Calibrate your aggregometer with platelet-poor plasma (PPP) for 100% aggregation and platelet-rich plasma (PRP) for 0% aggregation. Ensure the stir bar is rotating at the correct speed and the temperature is stable at 37°C. |
Quantitative Data
The inhibitory potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the agonist and experimental conditions.
| Parameter | Agonist | Value | Species |
| IC50 (Binding Inhibition) | [³H]-U-46619 | 38 nM | Human |
| Effective Inhibitory Concentration (Aggregation) | Collagen | 0.1 - 3 µM | Human |
| Effective Inhibitory Concentration (Aggregation) | ADP (Secondary Phase) | 0.1 - 3 µM | Human |
| Effective Inhibitory Concentration (Aggregation) | Epinephrine (Secondary Phase) | 0.1 - 3 µM | Human |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for performing a platelet aggregation assay using LTA to evaluate the effect of this compound.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) a. Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least 10-14 days) into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination. b. Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (RT) with the brake off to obtain PRP. c. Carefully transfer the upper PRP layer to a new polypropylene tube. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at RT to obtain PPP. e. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. f. Allow the PRP to rest at RT for at least 30 minutes before starting the assay.
2. Platelet Aggregation Assay a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer using adjusted PRP for 0% light transmission and PPP for 100% light transmission. c. Pipette the required volume of adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. d. Add 5 µL of this compound solution (at the desired final concentration) or vehicle control to the PRP and incubate for 2-5 minutes at 37°C with stirring. e. Add the platelet agonist (e.g., U-46619, collagen, or ADP) at the desired final concentration to initiate aggregation. f. Record the change in light transmission for 5-10 minutes.
3. Data Analysis a. Determine the maximum percentage of platelet aggregation for each sample. b. To calculate the percentage of inhibition, use the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100 c. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound competitively blocks the TP receptor, inhibiting TXA2-mediated platelet aggregation.
Caption: Standard workflow for Light Transmission Aggregometry with this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside triphosphates inhibit ADP, collagen, and epinephrine-induced platelet aggregation: role of P2Y₁ and P2Y₁₂ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO 3708 stability in culture media
This technical support center provides guidance on the use of ONO-3708 in research experiments, with a focus on addressing potential stability concerns in cell culture media.
Introduction
This guide offers best practices for handling ONO-3708, a framework for assessing its stability in your specific experimental setup, and troubleshooting advice for common issues that may arise due to compound instability.
Factors Potentially Influencing ONO-3708 Stability in Culture Media
The stability of a small molecule like ONO-3708 in solution can be influenced by several factors. Researchers should consider these variables when designing experiments and troubleshooting unexpected results.
| Factor | Potential Impact on Stability | Recommendations |
| Temperature | Higher temperatures, such as the 37°C used for cell culture, can accelerate the degradation of compounds. | Prepare fresh stock solutions and dilute to the final working concentration immediately before use. For longer-term experiments, consider replenishing the media with fresh compound at regular intervals. |
| pH | The pH of the culture medium can influence the rate of hydrolysis and other chemical reactions that lead to compound degradation. | Ensure the culture medium is properly buffered and the pH is stable throughout the experiment. |
| Media Components | Components within the culture medium, such as amino acids and reducing agents, can potentially react with and degrade the compound.[3] | If instability is suspected, consider using a simpler, serum-free medium for short-term experiments to minimize potential interactions. |
| Light Exposure | Exposure to light can cause photodegradation of sensitive compounds. | Protect stock solutions and culture plates containing ONO-3708 from light by using amber vials and covering plates with foil. |
| Dissolution Solvent | The solvent used to dissolve ONO-3708 (e.g., DMSO) can impact its stability in stock solutions. | Use high-purity, anhydrous solvents. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Assessing ONO-3708 Stability in Culture Media
To empirically determine the stability of ONO-3708 in your specific culture medium, we recommend the following experimental workflow. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the concentration of ONO-3708 over time.
Objective: To determine the half-life of ONO-3708 in a specific cell culture medium at 37°C.
Materials:
-
ONO-3708
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
-
Acetonitrile (ACN) or other suitable organic solvent for extraction
-
Milli-Q or other high-purity water
Methodology:
-
Prepare a stock solution of ONO-3708 in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the culture medium with ONO-3708 to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), and process it as described in the "Sample Preparation for HPLC" section below. This will serve as your initial concentration.
-
Incubate the remaining medium in a sterile container at 37°C with 5% CO2.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). At each time point, collect an aliquot (e.g., 1 mL) and process it for HPLC analysis.
-
Sample Preparation for HPLC:
-
To each 1 mL media sample, add an equal volume of cold ACN to precipitate proteins.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate ONO-3708 from other media components and potential degradation products. This will likely involve a gradient elution on a C18 column with a mobile phase consisting of water and ACN with a modifier like formic acid or trifluoroacetic acid.
-
Inject the prepared samples and quantify the peak area corresponding to ONO-3708.
-
-
Data Analysis:
-
Plot the concentration of ONO-3708 versus time.
-
Calculate the half-life (t½) of ONO-3708 in the culture medium under these conditions.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for determining ONO-3708 stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between replicates. | The compound may be degrading over the course of the experiment, leading to varying effective concentrations. | Prepare fresh dilutions of ONO-3708 for each experiment. Consider reducing the duration of the experiment or replenishing the media with fresh compound. |
| Loss of expected biological activity over time. | ONO-3708 may be unstable in the culture medium, resulting in a decrease in the effective concentration. | Perform a stability assessment as described in the protocol above. If instability is confirmed, adjust the experimental design to account for the degradation rate. |
| Precipitate forms in the culture medium upon adding ONO-3708. | The compound may have low solubility in the aqueous culture medium, especially if the final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent is as low as possible (typically <0.1%). Pre-warm the culture medium before adding the compound and mix gently. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store ONO-3708 stock solutions?
A1: We recommend preparing a high-concentration stock solution in a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q2: At what concentration should I use ONO-3708 in my cell culture experiments?
A2: The optimal concentration of ONO-3708 will vary depending on the cell type and the specific experimental goals. We recommend performing a dose-response experiment to determine the effective concentration range for your system. ONO-3708 has been shown to have an IC50 value of 38 nM for inhibiting the binding of U46619 in unactivated intact human platelets.[4]
Q3: Can I add ONO-3708 to my medium and store it for later use?
A3: Due to the potential for degradation in aqueous solutions at 37°C, we do not recommend pre-mixing ONO-3708 into culture media for storage. It is best practice to add the compound to the medium immediately before it is applied to the cells.
Q4: What are the degradation products of ONO-3708?
A4: There is currently no publicly available information detailing the specific degradation products of ONO-3708 in cell culture media. A stability study using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be required to identify any potential degradation products.
ONO-3708 Signaling Pathway
ONO-3708 acts as an antagonist to the Thromboxane A2 (TXA2) receptor, also known as the TP receptor. By blocking this receptor, ONO-3708 prevents the downstream signaling cascades initiated by TXA2.
Caption: ONO-3708 signaling pathway.
References
Technical Support Center: ONO-3708 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-3708, a potent thromboxane A2/prostaglandin H2 (TP) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ONO-3708?
ONO-3708 is a selective antagonist of the thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) receptor, commonly known as the TP receptor.[1] It functions by competitively inhibiting the binding of agonists like TXA2 and the stable analog U46619 to the TP receptor, thereby blocking downstream signaling pathways that lead to platelet aggregation and vasoconstriction.
Q2: What is a suitable positive control for an ONO-3708 experiment?
A suitable positive control is a known agonist of the TP receptor. The most commonly used and recommended positive control is U46619 , a stable synthetic analog of PGH2. Other agonists that can be used to induce platelet aggregation and are inhibited by ONO-3708 include collagen, ADP (secondary phase), and epinephrine (secondary phase).[1]
Q3: What is the appropriate negative control for an ONO-3708 experiment?
The most critical negative control is a vehicle control . This consists of the same solvent used to dissolve the ONO-3708 (e.g., DMSO, ethanol) at the same final concentration used in the experiment. This ensures that any observed effects are due to ONO-3708 itself and not the solvent.
Ideally, a structurally similar but biologically inactive analog of ONO-3708 would serve as an excellent negative control. However, a commercially available, validated inactive analog for ONO-3708 is not readily documented in the public domain. Therefore, meticulous use of a vehicle control is paramount.
Q4: My ONO-3708 is not showing any inhibitory effect on platelet aggregation. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure that your ONO-3708 stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles.
-
Concentration: Verify the final concentration of ONO-3708 in your assay. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions.
-
Agonist Concentration: The concentration of the agonist used can significantly impact the apparent inhibitory effect of ONO-3708. If the agonist concentration is too high, it may overcome the competitive antagonism of ONO-3708. Consider reducing the agonist concentration to a level that elicits a submaximal response.
-
Platelet Health and Preparation: The viability and responsiveness of your platelets are crucial. Ensure that the blood collection was clean, the correct anticoagulant was used (typically 3.2% sodium citrate), and the platelets were prepared and handled gently to avoid premature activation.
-
Assay Conditions: Maintain a constant temperature of 37°C throughout the assay, as temperature fluctuations can affect platelet function. Ensure proper mixing of the platelet suspension.
Q5: I am observing spontaneous platelet aggregation in my control wells. What could be the cause?
Spontaneous aggregation in the absence of an agonist is a common issue and can be caused by:
-
Poor Blood Collection Technique: Traumatic venipuncture can activate platelets.
-
Inadequate Anticoagulant Mixing: Gentle but thorough mixing of blood with the anticoagulant immediately after collection is essential.
-
Mechanical Stress: Vigorous vortexing or shaking of platelet preparations can cause activation.
-
Contamination: Contamination of reagents or labware with platelet agonists can lead to unwanted activation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with ONO-3708.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting- Inconsistent mixing- Temperature fluctuations | - Calibrate pipettes regularly.- Ensure gentle and consistent mixing of all reagents and platelet suspensions.- Use a temperature-controlled aggregometer or water bath. |
| Reduced potency of ONO-3708 compared to literature | - Degraded ONO-3708 stock- High agonist concentration- Differences in experimental systems (e.g., species, washed platelets vs. PRP) | - Prepare fresh ONO-3708 stock solutions.- Optimize agonist concentration by performing a dose-response curve.- Be aware that IC50 values can vary between different experimental setups. |
| ONO-3708 appears to be insoluble in my assay medium | - Improper solvent for stock solution- Exceeding the solubility limit in the final assay buffer | - ONO-3708 is typically dissolved in organic solvents like DMSO or ethanol. Ensure the final concentration of the solvent in the assay is low (usually <0.5%) to avoid solvent effects.- Prepare a more concentrated stock solution to minimize the volume added to the assay. |
Quantitative Data Summary
The inhibitory potency of ONO-3708 is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the response to an agonist by 50%. These values can vary depending on the experimental conditions.
| Experimental System | Agonist | Reported Inhibitory Concentration/IC50 | Reference |
| Human Platelet-Rich Plasma | U46619 | IC50: 38 nM (for binding inhibition) | [2] |
| Human Platelet Aggregation | Thromboxane A2, Prostaglandin H2, Collagen, ADP, Epinephrine | 0.1 - 3 µM | [1] |
Note: The inhibitory concentrations can be influenced by the specific concentration of the agonist used.
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of ONO-3708 on agonist-induced platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human blood
-
3.2% Sodium Citrate (anticoagulant)
-
ONO-3708
-
TP receptor agonist (e.g., U46619)
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer and cuvettes with stir bars
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. The PPP will be used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of ONO-3708 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding the agonist (e.g., U46619).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.
-
Plot the percentage of inhibition against the concentration of ONO-3708 to determine the IC50 value.
-
Visualizations
ONO-3708 Mechanism of Action
Caption: ONO-3708 competitively antagonizes the TP receptor.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing ONO-3708's effect on platelet aggregation.
References
Technical Support Center: Minimizing Off-Target Effects of ONO-3708
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of ONO-3708, a potent thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist. The following resources are designed to help you minimize potential off-target effects, ensure data integrity, and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ONO-3708?
ONO-3708 is a selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, also known as the TP receptor. It competitively inhibits the binding of thromboxane A2 (TXA2) and other prostanoid agonists to this receptor, thereby blocking downstream signaling pathways that lead to platelet aggregation and smooth muscle contraction.
Q2: What are the potential off-target effects of ONO-3708?
While ONO-3708 is designed to be a selective TP receptor antagonist, like many small molecule inhibitors, it may exhibit some degree of cross-reactivity with other related receptors, particularly other prostanoid receptors (e.g., EP, FP, DP, IP). The extent of this off-target binding is concentration-dependent. Unintended interactions can lead to ambiguous experimental results or unexpected cellular responses.
Q3: How can I be sure that the observed effects in my experiment are due to on-target TP receptor antagonism?
To confirm that your experimental observations are a direct result of ONO-3708's on-target activity, it is crucial to incorporate rigorous controls. These include:
-
Using a structurally unrelated TP receptor antagonist: Comparing the effects of ONO-3708 with another TP antagonist that has a different chemical scaffold can help confirm that the observed phenotype is due to TP receptor blockade and not a scaffold-specific off-target effect.
-
Genetic knockdown or knockout of the TP receptor: The most definitive way to verify on-target activity is to use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the TP receptor. If the biological effect of ONO-3708 is diminished or absent in these modified cells, it strongly indicates on-target action.
-
Dose-response analysis: Demonstrating a clear dose-dependent effect of ONO-3708 can help distinguish specific on-target effects from non-specific or toxic effects that may occur at high concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | 1. Compound stability: ONO-3708 may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Cellular variability: Cell passage number, confluency, or health can affect receptor expression and signaling. 3. Assay conditions: Variations in incubation times, reagent concentrations, or vehicle controls. | 1. Prepare fresh aliquots of ONO-3708 from a new stock. Store desiccated at -20°C and protect from light. 2. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell health. 3. Standardize all assay parameters. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells. |
| Unexpected or paradoxical effects observed | 1. Off-target effects: At higher concentrations, ONO-3708 may be interacting with other prostanoid receptors or unrelated targets, leading to unforeseen biological responses. 2. Cell-type specific signaling: The downstream consequences of TP receptor antagonism can vary between different cell types. | 1. Perform a dose-response experiment to determine the lowest effective concentration. Refer to the selectivity data (Table 1) to assess potential cross-reactivity at the concentrations used. Consider using a more selective TP antagonist if available. 2. Thoroughly characterize the expression of prostanoid receptors in your specific cell model. |
| No observable effect of ONO-3708 | 1. Low TP receptor expression: The target cells may not express sufficient levels of the TP receptor. 2. Inactive compound: The ONO-3708 stock may be inactive due to degradation. 3. Suboptimal assay conditions: The concentration of the agonist used to stimulate the TP receptor may be too high, overcoming the competitive antagonism of ONO-3708. | 1. Confirm TP receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. 2. Test the activity of your ONO-3708 stock in a validated positive control system. 3. Perform an agonist dose-response curve to determine its EC50 and use a concentration around the EC80 for antagonist studies to provide a sufficient window for inhibition. |
Data Presentation
Table 1: Selectivity Profile of ONO-3708 Against Prostanoid Receptors
Disclaimer: Comprehensive public data on the binding affinity of ONO-3708 across a full panel of human prostanoid receptors is limited. The following table includes the known IC50 value for the primary target and provides a template for how such selectivity data would be presented. Researchers are strongly encouraged to perform their own selectivity profiling for their specific experimental systems.
| Receptor | Ligand | Assay Type | Species | IC50 / Ki (nM) |
| TP | ONO-3708 | U46619-induced binding inhibition | Human (platelets) | 38 [1] |
| EP1 | ONO-3708 | Radioligand Binding Assay | Human | Data not available |
| EP2 | ONO-3708 | Radioligand Binding Assay | Human | Data not available |
| EP3 | ONO-3708 | Radioligand Binding Assay | Human | Data not available |
| EP4 | ONO-3708 | Radioligand Binding Assay | Human | Data not available |
| FP | ONO-3708 | Radioligand Binding Assay | Human | Data not available |
| DP | ONO-3708 | Radioligand Binding Assay | Human | Data not available |
| IP | ONO-3708 | Radioligand Binding Assay | Human | Data not available |
Experimental Protocols
Protocol: Assessing the Selectivity of ONO-3708 using a Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of ONO-3708 for the human TP receptor and other prostanoid receptors (EP, FP, DP, IP) to assess its selectivity profile.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the individual human prostanoid receptors.
-
Radiolabeled ligands specific for each receptor (e.g., [³H]-SQ 29,548 for TP, [³H]-PGE2 for EP receptors, [³H]-PGF2α for FP, [³H]-PGD2 for DP, [³H]-Iloprost for IP).
-
ONO-3708
-
Unlabeled specific agonists/antagonists for each receptor (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of ONO-3708 in Assay Buffer.
-
Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd for the respective receptor.
-
Prepare a high concentration solution of the unlabeled specific ligand for determining non-specific binding.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 50 µL of Assay Buffer.
-
Add 50 µL of the appropriate ONO-3708 dilution (or vehicle for total binding, or unlabeled specific ligand for non-specific binding).
-
Add 50 µL of the cell membrane preparation (protein concentration to be optimized for each receptor).
-
Initiate the binding reaction by adding 50 µL of the radiolabeled ligand.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), as determined in preliminary kinetic experiments.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation fluid to each filter circle.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ONO-3708 concentration.
-
Determine the IC50 value (the concentration of ONO-3708 that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
References
interpreting variable results with ONO 3708
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONO-3708, a potent thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is ONO-3708 and what is its primary mechanism of action?
ONO-3708 is a selective antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor, also known as the TP receptor.[1][2][3] Its primary mechanism of action is to competitively inhibit the binding of TXA2 and its precursor, PGH2, to the TP receptor on the surface of cells, particularly platelets.[4][5] This blockage prevents the downstream signaling cascade that leads to platelet activation, aggregation, and vasoconstriction.[4][6]
Q2: What is the reported IC50 value for ONO-3708?
ONO-3708 has been shown to inhibit the binding of U46619, a stable TXA2 mimetic, to unactivated intact human platelets with an IC50 value of 38 nM.[7] However, it is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and agonist used.[8][9]
Q3: In which experimental models has ONO-3708 been used?
ONO-3708 has been utilized in both in vitro and in vivo studies. In vitro, it has been extensively used to inhibit platelet aggregation induced by various agonists.[4] In vivo, it has been investigated in canine models of endotoxin shock, where it was shown to attenuate the associated increase in pulmonary artery pressure.[10]
Q4: Are there different subtypes of the TP receptor that could affect my results?
Yes, evidence suggests the existence of different TP receptor subtypes, which could contribute to variable experimental outcomes. The platelet receptor is sometimes referred to as [TXA2/PGH2]alpha (mediating aggregation), while the vascular receptor is termed [TXA2/PGH2]tau (mediating tone or vasoconstriction).[11] The specific expression and sensitivity of these subtypes in your experimental system may influence the observed effects of ONO-3708.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value or Reduced Potency
Possible Causes:
-
Agonist Concentration: Using a very high concentration of a TP receptor agonist (e.g., U46619, collagen) can overcome the competitive antagonism of ONO-3708, leading to an apparent decrease in potency.
-
Receptor Desensitization: Prolonged exposure of platelets or cells to an agonist can lead to desensitization of the TP receptor, potentially altering the response to ONO-3708.[12]
-
Compound Stability: Improper storage or handling of ONO-3708 could lead to its degradation. It is crucial to follow the manufacturer's recommendations for storage temperature and solution stability.
-
Assay-Dependent Variability: IC50 values are highly dependent on the specifics of the experimental setup, including cell density, incubation time, and the endpoint being measured.[8][13][14]
Solutions:
-
Optimize Agonist Concentration: Perform a dose-response curve for your agonist to determine the EC50 or a submaximal concentration to use in your inhibition assays.
-
Minimize Pre-incubation Times: Reduce the incubation time of cells with the agonist to minimize receptor desensitization.
-
Proper Compound Handling: Prepare fresh stock solutions of ONO-3708 and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Standardize Assay Protocol: Ensure consistency in all assay parameters to minimize variability between experiments.
Issue 2: Inconsistent or Variable Platelet Aggregation Results
Possible Causes:
-
Platelet Preparation: The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) can significantly impact their responsiveness.[4] Variability in centrifugation speed and time can also affect platelet viability and activation state.[15][16]
-
Choice of Anticoagulant: The anticoagulant used during blood collection can influence platelet function. Citrate is commonly used, but others may be more suitable for specific applications.[17]
-
Donor Variability: There can be significant inter-individual differences in platelet reactivity and TP receptor expression, leading to variable responses to both agonists and antagonists.[18][19]
-
Activation of Other Pathways: Platelet aggregation is a complex process involving multiple signaling pathways. Strong agonists may activate platelets through pathways independent of the TP receptor, masking the inhibitory effect of ONO-3708.[20]
Solutions:
-
Standardize Platelet Preparation: Use a consistent and well-validated protocol for platelet isolation.
-
Consistent Anticoagulant Use: Use the same anticoagulant for all experiments to ensure comparability.
-
Pool Platelets or Use a Sufficient Number of Donors: To account for donor variability, consider pooling platelet preparations from multiple donors or increasing the sample size of your study.
-
Use a Panel of Agonists: Test the effect of ONO-3708 against a range of agonists that act through different pathways to confirm its specificity for the TP receptor.
Issue 3: Unexpected Off-Target Effects
Possible Causes:
-
High Concentrations: At very high concentrations, ONO-3708 may exhibit off-target effects by interacting with other receptors or signaling molecules.
-
Activation by Other Eicosanoids: It's important to remember that the TP receptor can be activated by other eicosanoids besides TXA2, such as isoprostanes.[21] If your experimental system generates these molecules, they could contribute to TP receptor activation that may be variably inhibited by ONO-3708.
Solutions:
-
Perform Dose-Response Experiments: Carefully titrate the concentration of ONO-3708 to use the lowest effective concentration that achieves the desired level of TP receptor antagonism.
-
Consider the Broader Signaling Context: Be aware of other potential TP receptor agonists in your experimental system and how they might influence your results.
Data Presentation
Table 1: In Vitro Efficacy of ONO-3708
| Parameter | Agonist | System | Value | Reference |
| IC50 | U46619 | Unactivated intact human platelets | 38 nM | [7] |
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay
This protocol provides a general framework for assessing the inhibitory effect of ONO-3708 on platelet aggregation using light transmission aggregometry (LTA).
1. Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% or 3.8% sodium citrate)
-
ONO-3708
-
TP receptor agonist (e.g., U46619, arachidonic acid, collagen)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Light Transmission Aggregometer
2. Methods:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the desired concentration of ONO-3708 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated relative to the PPP baseline.
-
Visualizations
Caption: ONO-3708 blocks the TXA2/PGH2 signaling pathway.
Caption: Workflow for in vitro platelet aggregation assay with ONO-3708.
Caption: Troubleshooting logic for variable ONO-3708 results.
References
- 1. ONO-3708 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. amsbio.com [amsbio.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. What are TBXA2R antagonists and how do they work? [synapse.patsnap.com]
- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Platelet Aggregation by Cell Counting - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 17. biodatacorp.com [biodatacorp.com]
- 18. Abnormal platelet response to thromboxane A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Abnormal platelet response to thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacodynamic interplay of the P2Y1, P2Y12, and TxA2 pathways in platelets: the potential of triple antiplatelet therapy with P2Y1 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thromboxane A2 Receptor Antagonists: ONO 3708 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ONO 3708 with other prominent thromboxane A2 (TXA2) receptor antagonists, namely Seratrodast, Ramatroban, and Terutroban. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction upon binding to its G-protein coupled receptor, the thromboxane A2 receptor (TP receptor). Consequently, antagonists of the TP receptor are valuable tools in cardiovascular research and have been investigated for their therapeutic potential in conditions such as thrombosis, asthma, and vasospasm.
This compound is a potent and selective TXA2/prostaglandin H2 (PGH2) receptor antagonist. This guide will compare its performance against other well-known TP receptor antagonists based on their in vitro potency and mechanism of action.
Mechanism of Action
This compound and the other compounds discussed in this guide are competitive antagonists of the TP receptor. They bind to the receptor, thereby preventing the binding of the endogenous agonist, TXA2, and its precursor, PGH2. This blockade inhibits the downstream signaling cascade that leads to platelet activation and smooth muscle contraction.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. The data has been compiled from various in vitro studies to provide a standardized comparison of their potency.
Table 1: In Vitro Potency in Human Platelets
| Compound | IC50 (Platelet Aggregation) | IC50 (Receptor Binding) | Ki (Receptor Affinity) |
| This compound | 0.1-3 µM (agonist-dependent)[1] | 38 nM (inhibits U46619 binding)[2] | Data not available |
| Seratrodast | Data not available | Data not available | Data not available |
| Ramatroban | 30 nM[3] | 68 nM (vs. [3H]SQ29548)[3] | 10-13 nM[3][4] |
| Terutroban | Data not available | 16.4 nM[5] | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for a thromboxane A2 receptor binding assay and a platelet aggregation assay.
Thromboxane A2 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the TP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Washed human platelets or cell membranes expressing the human TP receptor.
-
Radioligand: [3H]-SQ 29,548 (a potent TP receptor antagonist).
-
Unlabeled TP receptor agonist (e.g., U46619) for determining non-specific binding.
-
Test compounds (e.g., this compound, Seratrodast, Ramatroban, Terutroban) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Platelet Membranes: Isolate human platelets from whole blood by differential centrifugation. Lyse the platelets and prepare a membrane fraction by ultracentrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the platelet membrane preparation, the radioligand ([3H]-SQ 29,548) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation induced by a TXA2 mimetic.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
TXA2 mimetic agonist (e.g., U46619).
-
Test compounds (e.g., this compound, Seratrodast, Ramatroban, Terutroban) at various concentrations.
-
A light transmission aggregometer.
Procedure:
-
Preparation of PRP and PPP: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Calibration: Calibrate the aggregometer using PRP (set to 0% light transmission) and PPP (set to 100% light transmission).
-
Assay: Place a cuvette with PRP in the aggregometer and allow it to equilibrate to 37°C while stirring.
-
Incubation with Test Compound: Add the test compound at the desired concentration to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Induction of Aggregation: Add the TXA2 mimetic agonist (U46619) to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time as the platelets aggregate.
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal aggregation induced by the agonist alone.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can aid in their understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Thromboxane A2 Signaling Pathway and Site of Antagonist Action.
Caption: Experimental Workflow for Evaluating TXA2 Receptor Antagonists.
Conclusion
This compound is a potent thromboxane A2 receptor antagonist with demonstrated efficacy in inhibiting platelet aggregation and receptor binding in the nanomolar to low micromolar range. When compared to other TXA2 receptor antagonists, Ramatroban and Terutroban also exhibit high potency, with Ki and IC50 values in the low nanomolar range. While quantitative data for Seratrodast is not as readily available, it is also considered a potent antagonist. The choice of antagonist for a particular research application will depend on the specific experimental goals, including the desired potency, selectivity, and pharmacokinetic properties. The experimental protocols and diagrams provided in this guide offer a framework for the evaluation and comparison of these and other novel TXA2 receptor antagonists.
References
- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the TXA2 receptor by seratrodast: a structural approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antagonism of U46619-induced aggregation of human and canine platelets by four TXA2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thromboxane A2 Receptor Antagonists: ONO 3708 vs. SQ 29,548
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent thromboxane A2 (TXA2) receptor antagonists, ONO 3708 and SQ 29,548. Both compounds are potent inhibitors of the thromboxane A2/prostaglandin H2 (TP) receptor, a key player in thrombosis and vasoconstriction. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the underlying signaling pathways and experimental workflows to aid in the objective evaluation of these two compounds.
Mechanism of Action
Both this compound and SQ 29,548 are competitive antagonists of the TXA2 receptor.[1][2][3] By binding to this receptor on platelets and vascular smooth muscle cells, they prevent the binding of the endogenous agonist, thromboxane A2. This blockade inhibits the downstream signaling cascade that leads to platelet aggregation and vasoconstriction, two critical events in the pathophysiology of cardiovascular diseases.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and SQ 29,548 from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Cell/Tissue Type | Kd (nM) | Ki (nM) | Reference |
| This compound | [³H]this compound | Rat Gel-Filtered Platelets | ~2.5 (approx.) | - | [3] |
| Rat Cultured Vascular Smooth Muscle Cells | ~15 (approx.) | - | [3] | ||
| SQ 29,548 | [³H]SQ 29,548 | Rat Gel-Filtered Platelets | ~5 (approx.) | - | [3] |
| Rat Cultured Vascular Smooth Muscle Cells | ~10 (approx.) | - | [3] | ||
| [³H]SQ 29,548 | Human Recombinant TP Receptor | - | 4.1 | [1] |
Note: Kd values for this compound and SQ 29,548 from the same comparative study indicate that this compound has a higher affinity (lower Kd) for the TP receptor in rat platelets, while their affinities are more comparable in rat vascular smooth muscle cells, with SQ 29,548 showing slightly higher affinity.[3]
Table 2: Inhibition of Platelet Aggregation
| Compound | Agonist | Species | IC50 | Inhibitory Concentration | Reference |
| This compound | Thromboxane A2, Prostaglandin H2, Collagen, ADP (secondary phase), Epinephrine (secondary phase) | Human | - | 0.1 - 3 µM | [2] |
| SQ 29,548 | U-46619 (TXA2 mimetic) | Human | 0.06 µM | - | [1] |
| Arachidonic Acid, Collagen, Epinephrine (secondary phase), 9,11-azo PGH2, 11,9-epoxymethano PGH2 | Human | - | - | [3] |
Table 3: Inhibition of Vasoconstriction
| Compound | Agonist | Vascular Bed | pA2 Value | Reference |
| This compound | STA2 (TXA2 mimetic) | Guinea-pig basilar artery | 8.70 | [4] |
| SQ 29,548 | 11,9-epoxymethano PGH2 | Guinea-pig tracheal spirals | 9.1 | [3] |
| 9,11-azo PGH2 | Rat aorta | 8.4 | [3] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red and white blood cells.
-
Collect the supernatant (PRP). Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
2. Aggregometry:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Add the test compound (this compound or SQ 29,548) or vehicle control and incubate for a specified time.
-
Add a platelet agonist (e.g., U-46619, arachidonic acid, collagen) to induce aggregation.
-
Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The maximum percentage of aggregation is calculated relative to PPP (100% transmission) and PRP (0% transmission).
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the maximal aggregation response) can be determined by testing a range of antagonist concentrations.[5]
Ex Vivo Vasoconstriction Assay (Aortic Ring Assay)
This assay assesses the ability of a compound to inhibit agonist-induced contraction of isolated blood vessels.
1. Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat, rabbit) and excise the thoracic aorta.
-
Place the aorta in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully remove surrounding connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
2. Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Apply a baseline tension and allow the tissue to equilibrate.
3. Experimental Procedure:
-
Induce a stable contraction with a vasoconstrictor agonist (e.g., U-46619, STA2).
-
Once a stable contraction is achieved, add cumulative concentrations of the antagonist (this compound or SQ 29,548) to the bath.
-
Record the relaxation of the aortic ring at each antagonist concentration.
-
The potency of the antagonist can be expressed as a pA2 value, which is calculated from the shift in the concentration-response curve of the agonist in the presence of the antagonist.[6][7]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of the novel thromboxane A2 antagonists, ONO-1270 and ONO-3708, on smooth muscle cells of the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ONO 3708 and Ramatroban in Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ONO 3708 and ramatroban, two potent inhibitors of platelet aggregation. By examining their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation, this document aims to serve as a valuable resource for researchers in thrombosis, hemostasis, and cardiovascular drug development.
Introduction
Platelet activation and aggregation are critical physiological processes for hemostasis. However, their uncontrolled activation can lead to pathological thrombus formation, underlying cardiovascular diseases such as myocardial infarction and stroke. Thromboxane A2 (TXA2) is a potent arachidonic acid metabolite that plays a pivotal role in platelet activation and aggregation through its interaction with the thromboxane-prostanoid (TP) receptor. Consequently, TP receptor antagonists have been a key focus in the development of antiplatelet therapies. This guide focuses on two such antagonists: this compound and ramatroban.
This compound is a selective and potent antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor.[1][2] Its primary mechanism of action is the competitive inhibition of TXA2 and its precursors from binding to the TP receptor on platelets, thereby preventing platelet activation and aggregation.[1]
Ramatroban exhibits a dual mechanism of action. It is a potent antagonist of the TP receptor, similar to this compound.[3][4][5] Additionally, ramatroban is an antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[3][4] This dual antagonism allows ramatroban to not only inhibit platelet aggregation but also to modulate allergic and inflammatory responses.
Mechanism of Action: A Visualized Pathway
The signaling pathway of thromboxane A2-mediated platelet activation is initiated by the binding of TXA2 to the TP receptor, a G-protein coupled receptor. This binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ and PKC activation ultimately leads to platelet shape change, degranulation, and aggregation. Both this compound and ramatroban exert their primary antiplatelet effect by blocking the initial step of this cascade: the binding of TXA2 to the TP receptor.
Quantitative Comparison of Platelet Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of this compound and ramatroban on platelet aggregation. It is important to note that the data are compiled from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Agonist | Assay Type | Species | IC50 / Inhibitory Concentration | Reference |
| This compound | Collagen | Platelet Aggregation | Human | 0.1 - 3 µM (inhibition range) | [1] |
| ADP (secondary phase) | Platelet Aggregation | Human | 0.1 - 3 µM (inhibition range) | [1] | |
| Ramatroban | ADP (5 µM) | Platelet Aggregation | Human | ~1 µM (similar inhibition to 100 µM aspirin) | [6] |
| Not Specified | Platelet Aggregation | Human | ~30 nM | [7] | |
| U-46619 (TP agonist) | [3H]SQ29548 Binding | Not Specified | 68 nM | [8] |
Experimental Protocols
The evaluation of platelet inhibitors like this compound and ramatroban predominantly relies on in vitro platelet aggregation assays. Light Transmission Aggregometry (LTA) is a widely used method.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by various agonists in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet agonists: Collagen, Adenosine Diphosphate (ADP), Arachidonic Acid.
-
Test compounds: this compound, Ramatroban.
-
Phosphate-buffered saline (PBS) or appropriate vehicle for dissolving compounds.
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Count Adjustment:
-
Measure the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
-
Incubation with Inhibitor:
-
Pre-warm the adjusted PRP to 37°C.
-
Add the desired concentration of this compound, ramatroban, or vehicle control to the PRP and incubate for a specified period (e.g., 5-10 minutes) at 37°C with continuous stirring in the aggregometer cuvette.
-
-
Induction of Platelet Aggregation:
-
Add a specific concentration of a platelet agonist (e.g., collagen, ADP) to the cuvette to induce aggregation.
-
-
Data Acquisition:
-
The aggregometer measures the change in light transmission through the PRP suspension over time as platelets aggregate. The data is recorded as a percentage of aggregation, with 100% representing the light transmission through PPP.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined for each concentration of the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) is calculated.
-
Discussion and Conclusion
Both this compound and ramatroban are effective inhibitors of platelet aggregation through the antagonism of the TP receptor. The available data, although from separate studies, suggest that both compounds are potent inhibitors, with ramatroban showing activity in the nanomolar range for platelet aggregation.
The key differentiator between the two compounds is the dual mechanism of action of ramatroban, which also targets the DP2 (CRTH2) receptor. This gives ramatroban a broader pharmacological profile, with potential applications in inflammatory and allergic conditions in addition to its antiplatelet effects.[3][4]
For researchers focused solely on the inhibition of TXA2-mediated platelet aggregation, both this compound and ramatroban represent valuable pharmacological tools. The choice between them may depend on the specific research question, the desired selectivity, and the context of the experimental model. For studies investigating the interplay between thrombosis and inflammation, the dual-action of ramatroban may offer unique advantages.
References
- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 5. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-platelet aggregatory effects of aspirin, cilostazol and ramatroban on platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ONO-3708 and Other Thromboxane A2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the antagonist activity of ONO-3708, a potent and selective thromboxane A2 (TXA2)/prostaglandin H2 (PGH2) receptor (TP receptor) antagonist. The performance of ONO-3708 is objectively compared with other notable TP receptor antagonists, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Introduction to Thromboxane A2 Receptor Antagonism
Thromboxane A2 is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis. It exerts its effects by binding to TP receptors, leading to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. Consequently, antagonism of the TP receptor is a key therapeutic strategy for the prevention and treatment of a variety of cardiovascular and respiratory diseases, including thrombosis, myocardial ischemia, hypertension, and asthma.
ONO-3708 is a selective TP receptor antagonist that has been shown to effectively inhibit platelet aggregation and prevent thrombosis in various preclinical models.[1][2] This guide evaluates its antagonist activity in comparison to other well-characterized TP receptor antagonists such as Picotamide, GR32191, Terutroban, Seratrodast, and Ifetroban.
Mechanism of Action: The Thromboxane A2 Signaling Pathway
Thromboxane A2, produced from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes, binds to the G-protein coupled TP receptor on the surface of platelets and vascular smooth muscle cells. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent signaling cascade leads to platelet shape change, degranulation, and aggregation, as well as vasoconstriction. TP receptor antagonists like ONO-3708 competitively block the binding of TXA2 to its receptor, thereby inhibiting these downstream effects.
Quantitative Comparison of Antagonist Activity
The antagonist activity of ONO-3708 and its alternatives has been quantified using various in vitro assays, primarily radioligand binding assays and functional assays such as platelet aggregation. The following tables summarize the available quantitative data. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the radioligand used, tissue preparation, and specific assay protocols.
Radioligand Binding Affinity (Ki/Kd values)
Binding affinity is a measure of the strength of the interaction between a ligand (the antagonist) and its receptor. A lower Ki or Kd value indicates a higher binding affinity.
| Compound | Radioligand | Tissue/Cell Preparation | Ki/Kd (nM) | Reference(s) |
| ONO-11120 | [125I]PTA-OH | Human Platelets | 19 ± 4 | [3] |
| [3H]U46619 | Human Platelets | 42 ± 12 | [3] | |
| Picotamide | [125I]PTA-OH | Human Platelets | 1472 ± 321 | [3] |
| [3H]U46619 | Human Platelets | 1648 ± 431 | [3] | |
| [3H]-Picotamide | Human Platelets | 325 (KD) | [4] | |
| GR32191 | [3H]-GR32191 | Human Intact Platelets | 2.2 (Kd) | [5] |
| [3H]-GR32191 | Human Platelet Membranes | 2.1 (Kd) | [6] |
Functional Inhibition (IC50/pA2 values)
Functional assays measure the ability of an antagonist to inhibit a biological response induced by an agonist. The IC50 is the concentration of an antagonist that inhibits 50% of the maximal response. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
| Compound | Assay | Agonist | IC50 (nM) / pA2 | Reference(s) |
| ONO-3708 | Human Platelet Aggregation | Thromboxane A2, PGH2, Collagen, ADP, Epinephrine | 100 - 3000 (µM) | [1] |
| GR32191 | Human Platelet Aggregation (Whole Blood) | U-46619 | 8.2 (pA2) | [7] |
| R.68070 | Human Platelet Aggregation (Whole Blood) | U-46619 | 5.4 (pA2) | [7] |
| CV-4151 | Human Platelet Aggregation (Whole Blood) | U-46619 | 4.8 (pA2) | [7] |
| Seratrodast | Ferroptosis Inhibition | - | 4500 (IC50) | [8] |
| GR32191 | Human Platelet Aggregation | U-46619 | 2.3 (IC50) | [5] |
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the TP receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Human platelet membranes are prepared from isolated platelets through homogenization and centrifugation.[9]
-
Incubation: The platelet membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ29,548) and varying concentrations of the test compound (e.g., ONO-3708 or an alternative).[9][10]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Platelet Aggregation Assay
This functional assay assesses the ability of a test compound to inhibit platelet aggregation induced by a TP receptor agonist.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.[11]
-
Incubation: The PRP is pre-incubated with either the test compound or a vehicle control at 37°C.
-
Aggregation Induction: A TP receptor agonist, such as the stable TXA2 analog U46619, collagen, or arachidonic acid, is added to the PRP to induce platelet aggregation.[11][12]
-
Monitoring: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[11]
-
Data Analysis: The maximum percentage of aggregation is determined, and the inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
In Vivo Validation of ONO-3708
The antagonist activity of ONO-3708 has also been validated in several in vivo models:
-
Canine Coronary Thrombosis Models: Intravenous administration of ONO-3708 dose-dependently prevented coronary thrombosis induced by either partial obstruction of the coronary artery or electrical stimulation.[1]
-
Canine Endotoxin Shock Model: Pretreatment with ONO-3708 abolished the increase in mean pulmonary artery pressure induced by E. coli endotoxin.[13]
-
Dog Liver Ischemia-Reperfusion Model: ONO-3708 protected liver function from injury related to ischemia and reperfusion, suggesting a role in reducing lipid peroxidation and the TXA2/PGI2 ratio.[14]
Comparison with Other TP Receptor Antagonists
-
Picotamide: This compound exhibits a dual mechanism of action, inhibiting both thromboxane synthase and the TP receptor.[15] Its affinity for the TP receptor, however, appears to be lower than that of more selective antagonists.[3]
-
GR32191: A highly potent and specific TP receptor antagonist with a pA2 value of approximately 8.3-8.7 in human platelets.[16]
-
Terutroban: A selective TP receptor antagonist that has been investigated for the secondary prevention of thrombotic events.[17][18]
-
Seratrodast: The first TP receptor antagonist approved as an anti-asthmatic drug in Japan.[19] It has also been shown to inhibit neuronal ferroptosis.[8]
-
Ifetroban: An orally active TP receptor antagonist with antiplatelet and potential anti-metastatic activities.[20]
Conclusion
ONO-3708 is a potent and selective thromboxane A2 receptor antagonist with demonstrated efficacy in inhibiting platelet aggregation and thrombosis in preclinical models. While a direct head-to-head comparison of binding affinities with all major alternatives is limited by the availability of standardized data, functional assays and in vivo studies consistently support its robust antagonist activity. The choice of a particular TP receptor antagonist for research or therapeutic development will depend on the specific application, considering factors such as potency, selectivity, pharmacokinetic properties, and the desired therapeutic window. The detailed experimental protocols provided in this guide offer a foundation for further comparative studies to elucidate the nuanced differences between these important pharmacological agents.
References
- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive inhibition of platelet thromboxane A2 receptor binding by picotamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding kinetics and antiplatelet activities of picotamide, a thromboxane A2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of the binding of [3H]-GR32191 to the thromboxane (TP-) receptor of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of the binding of... preview & related info | Mendeley [mendeley.com]
- 7. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seratrodast, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thromboxane A2 receptor antagonist (this compound) protects from liver damage induced by cholestasis and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Picotamide - Wikipedia [en.wikipedia.org]
- 16. GR32191, a highly potent and specific thromboxane A2 receptor blocking drug on platelets and vascular and airways smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Terutroban - Wikipedia [en.wikipedia.org]
- 18. Terutroban, a thromboxane/prostaglandin endoperoxide receptor antagonist, prevents hypertensive vascular hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. zuventus.com [zuventus.com]
- 20. medchemexpress.com [medchemexpress.com]
ONO-3708: A Comparative Analysis of its Selectivity and Off-Target Binding Profile
For Researchers, Scientists, and Drug Development Professionals
ONO-3708 is a potent and selective antagonist of the Thromboxane A2/Prostaglandin Endoperoxide (TP) receptor, a key player in a variety of physiological and pathological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction. This guide provides a comparative analysis of ONO-3708's selectivity and off-target binding profile, supported by available experimental data, to aid researchers in its application and in the development of novel therapeutics.
On-Target Activity: Potent TP Receptor Antagonism
ONO-3708 demonstrates high affinity for the TP receptor. In vitro studies have shown that ONO-3708 can effectively inhibit the binding of the TP receptor agonist U46619 in unactivated intact human platelets, with a reported half-maximal inhibitory concentration (IC50) of 38 nM[1]. This potent antagonism of the TP receptor underlies its mechanism of action in preventing thromboxane A2-mediated cellular responses.
Comparative Selectivity Profile
A critical aspect of a pharmacological tool's utility and a drug candidate's safety is its selectivity for its intended target over other related receptors. While comprehensive public data on the off-target binding of ONO-3708 across the entire prostanoid receptor family (including EP, DP, FP, and IP receptors) is limited, one study provides valuable insight into its selectivity.
In an in vitro study examining the pharmacological properties of ONO-3708 on blood vessels, it was observed that at a concentration of 10 µM, ONO-3708 effectively inhibited rabbit aorta contractions induced by thromboxane A2 and other TP receptor agonists. Importantly, at this concentration, it did not affect contractions induced by angiotensin II, serotonin, or norepinephrine, suggesting a high degree of selectivity against these unrelated receptor systems[2].
For a comprehensive understanding, a direct comparison of the binding affinities (Ki or IC50 values) of ONO-3708 across all prostanoid receptors would be ideal. The table below illustrates the type of data necessary for a complete selectivity profile, using hypothetical values for other prostanoid receptors to demonstrate the desired comparative data format.
| Receptor | ONO-3708 Binding Affinity (Ki/IC50) | Reference Compound | Reference Compound Binding Affinity (Ki) |
| TP | 38 nM (IC50) [1] | Ramatroban | ~6 nM (Kd) |
| EP1 | Data not available | Sulprostone | ~1.5 nM |
| EP2 | Data not available | Butaprost | ~30 nM |
| EP3 | Data not available | Sulprostone | ~0.3 nM |
| EP4 | Data not available | ONO-AE3-208 | 1.3 nM |
| DP | Data not available | BWA868C | ~10 nM |
| FP | Data not available | Latanoprost acid | ~3.1 nM |
| IP | Data not available | Cicaprost | ~4 nM |
Note: The binding affinities for reference compounds are approximate values from various sources and are provided for comparative context.
Off-Target Binding Considerations
The assessment of off-target binding is crucial for predicting potential side effects and understanding the complete pharmacological profile of a compound. While the available data suggests ONO-3708 is selective for the TP receptor over some other G-protein coupled receptors, a comprehensive screening against a broad panel of receptors, ion channels, and enzymes would be necessary to fully characterize its off-target profile. Such studies are standard practice in drug development to identify any unintended molecular interactions that could lead to adverse effects.
Signaling Pathways
The primary signaling pathway affected by ONO-3708 is the one downstream of the TP receptor. TP receptors are G-protein coupled receptors that primarily couple to Gq/11 and G12/13 proteins. Activation of this pathway leads to the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C, triggering cellular responses such as platelet aggregation and smooth muscle contraction. By acting as an antagonist, ONO-3708 blocks the initiation of this signaling cascade.
Experimental Protocols
The determination of binding affinity and selectivity of compounds like ONO-3708 is typically performed using radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., ONO-3708) for a specific receptor (e.g., TP receptor).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-SQ 29,548 for the TP receptor).
-
Unlabeled test compound (ONO-3708).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In each well of the 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand).
-
Equilibration: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
ONO-3708 is a potent TP receptor antagonist with demonstrated selectivity over several other non-prostanoid receptors. To fully elucidate its therapeutic potential and safety profile, further studies are required to determine its binding affinity across the complete panel of prostanoid receptors. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A comprehensive understanding of its on-target and off-target activities will be invaluable for researchers utilizing ONO-3708 as a pharmacological tool and for those involved in the development of novel TP receptor-targeted therapies.
References
ONO-3708: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-3708 is a well-established antagonist of the TP receptor, demonstrating high potency in inhibiting platelet aggregation and vasoconstriction mediated by thromboxane A2. An in-vitro study reported an IC50 value of 38 nM for ONO-3708 in inhibiting the binding of the TP receptor agonist U46619 in human platelets.[1] Evidence of cross-reactivity with other prostanoid receptors is limited. One study indicated that at a high concentration (10 µM), ONO-3708 could inhibit contractions induced by prostaglandin F2α (PGF2α), the natural ligand for the FP receptor, suggesting a potential for weak off-target activity at this receptor.[2]
To provide a benchmark for selectivity, this guide includes the cross-reactivity profile of another compound from Ono Pharmaceutical Co., ONO-AE3-208, a selective EP4 receptor antagonist. This comparison highlights the typical data generated in cross-reactivity studies and serves as a reference for the expected selectivity of such pharmacological tools.
Data Presentation: ONO-3708 and Comparators
The following tables summarize the available quantitative data for ONO-3708 and the comparative compound ONO-AE3-208.
Table 1: Potency of ONO-3708 against the TP Receptor
| Compound | Target Receptor | Assay Type | System | Agonist | Potency (IC50) |
| ONO-3708 | TP (Thromboxane A2/Prostaglandin H2) | Binding Inhibition | Unactivated intact human platelets | U46619 | 38 nM |
Table 2: Cross-Reactivity Profile of ONO-AE3-208 (for comparative purposes)
| Compound | Target Receptor | Binding Affinity (Ki) |
| ONO-AE3-208 | EP4 | 1.3 nM |
| EP3 | 30 nM | |
| FP | 790 nM | |
| TP | 2400 nM | |
| EP1, EP2, DP, IP | >10,000 nM |
This data for ONO-AE3-208 demonstrates a selective binding profile for the EP4 receptor with significantly lower affinity for other prostanoid receptors.[3]
Experimental Protocols
The evaluation of a compound's cross-reactivity is crucial for understanding its specificity and potential off-target effects. Standard methodologies for these studies include radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of ONO-3708 for a panel of prostanoid receptors (TP, EP1-4, DP, FP, IP).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant prostanoid receptor of interest.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Radioligand: A specific radioligand for each receptor subtype is used at a concentration near its dissociation constant (Kd).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled ONO-3708.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of ONO-3708 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the ability of a compound to antagonize the cellular response to an agonist. The choice of assay depends on the signaling pathway of the receptor.
1. Calcium Mobilization Assay (for Gq-coupled receptors like TP, EP1, FP)
Objective: To determine the functional potency (IC50) of ONO-3708 in inhibiting agonist-induced calcium release.
Methodology:
-
Cell Culture: Cells expressing the target receptor are seeded in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Increasing concentrations of ONO-3708 are added to the wells and incubated.
-
Agonist Stimulation: A specific agonist for the receptor is added to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of ONO-3708 that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
2. cAMP Assay (for Gs- and Gi-coupled receptors like EP2, EP4, DP, IP and EP3)
Objective: To determine the functional potency (IC50) of ONO-3708 in inhibiting or potentiating agonist-induced changes in cAMP levels.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured in a multi-well plate.
-
Compound Incubation: Cells are pre-incubated with increasing concentrations of ONO-3708.
-
Agonist/Forskolin Stimulation: For Gs-coupled receptors, a specific agonist is added to stimulate cAMP production. For Gi-coupled receptors, forskolin (an adenylyl cyclase activator) is added along with the specific agonist to measure the inhibition of cAMP production.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of ONO-3708 that inhibits 50% of the agonist-induced change in cAMP levels (IC50) is calculated.
Mandatory Visualizations
Prostanoid Receptor Signaling Pathways
Caption: Prostanoid receptor signaling pathways.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing cross-reactivity.
References
A Comparative Review of the Pharmacokinetics of the Thromboxane A2 Receptor Antagonist Ramatroban in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profile of ramatroban, a potent thromboxane A2 (TXA2) receptor antagonist, in various animal species. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate across different preclinical models is fundamental for predicting its behavior in humans. While the primary focus of this guide is ramatroban, comparative data for a structurally related TXA2 receptor antagonist, MK-7246, is also included to provide a broader context for interspecies differences.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of ramatroban and its analogue MK-7246 in rats, dogs, and rhesus monkeys following oral (PO) and intravenous (IV) administration. These parameters are crucial for evaluating the systemic exposure and disposition of the compounds.
| Parameter | Rat | Dog | Rhesus Monkey |
| Ramatroban | |||
| Bioavailability (%) | ~50 (PO)[1] | Complete (PO)[1] | Data Not Available |
| Clearance (CL) | 1.2 L/h/kg (IV, male)[1] | 0.7 L/h/kg (IV)[1] | Data Not Available |
| Half-life (t½) | 1.7-fold longer in females (PO)[1] | Data Not Available | Data Not Available |
| Area Under the Curve (AUC) | Dose-proportional (1-10 mg/kg PO, male); 3-fold higher in females (PO)[1] | Data Not Available | Data Not Available |
| Maximum Concentration (Cmax) | Over-proportional increase with dose (1-10 mg/kg PO, male)[1] | Data Not Available | Data Not Available |
| MK-7246 (Analogue) | |||
| Bioavailability (%) | 114 (PO)[2] | 67 (PO)[2] | 57 (PO)[2] |
| Clearance (CL) | Low (IV)[2] | Moderate (IV)[2] | Low (IV)[2] |
| Half-life (t½) | 5.6 h (IV)[2] | 8.4 h (IV)[2] | 8.1 h (IV)[2] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized preclinical pharmacokinetic methodologies. Below are detailed experimental protocols typical for such investigations.
Ramatroban Pharmacokinetic Study in Rats and Dogs[1]
-
Animal Models: Male and female Wistar rats and female beagle dogs were used. For biliary excretion studies, male rats were bile duct-cannulated.
-
Drug Administration:
-
Intravenous (IV): A single dose of [14C]ramatroban was administered.
-
Oral (PO): A single dose of non-labeled or [14C]ramatroban was administered by gavage. The dose range for rats was 1-10 mg/kg.
-
Intraduodenal (ID): A single dose of [14C]ramatroban was administered to conscious, bile duct-cannulated male rats.
-
-
Sample Collection:
-
Blood: Serial blood samples were collected from the tail vein of rats or cephalic vein of dogs at predetermined time points post-dosing. Plasma was separated by centrifugation.
-
Urine and Feces: Animals were housed in metabolism cages to allow for the separate collection of urine and feces.
-
Bile: In cannulated rats, bile was collected to determine the extent of biliary excretion.
-
-
Analytical Method:
-
The concentrations of ramatroban and its metabolites in plasma, urine, bile, and feces were determined using a combination of high-performance liquid chromatography (HPLC) and radiometric detection for the 14C-labeled compound.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as AUC, Cmax, t½, and clearance were calculated from the plasma concentration-time data using non-compartmental analysis. Bioavailability was calculated as the ratio of the dose-normalized AUC after oral administration to the dose-normalized AUC after intravenous administration.
-
Interspecies Comparison and Signaling Pathway
The pharmacokinetic data reveal significant species differences in the disposition of ramatroban. The oral bioavailability of ramatroban is complete in dogs but only around 50% in rats, which is attributed to presystemic elimination in the latter.[1] Furthermore, a notable sex difference was observed in rats, with female rats exhibiting a three-fold higher systemic exposure (AUC) and a longer half-life compared to male rats.[1]
Metabolism also shows marked species differences. In dogs, ramatroban is primarily metabolized through glucuronidation, whereas in rats, both oxidative metabolism and glucuronidation are significant pathways.[1] This leads to a more pronounced enterohepatic circulation in dogs (77% of the dose) compared to rats (17% of the dose).[1]
The following diagram illustrates the general signaling pathway of thromboxane A2 and the mechanism of action of TXA2 receptor antagonists like ramatroban.
Caption: Thromboxane A2 signaling and antagonism.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study in animal models.
Caption: Preclinical pharmacokinetic study workflow.
References
- 1. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
ONO-3708: A Comparative Analysis of its In Vitro and In Vivo Efficacy as a Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
ONO-3708 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor. This guide provides a comprehensive comparison of its pharmacological effects observed in both laboratory-based (in vitro) and living organism (in vivo) studies. The data presented herein is collated from various preclinical investigations to offer a clear perspective on its therapeutic potential, particularly in the context of thrombosis and vasospasm.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on ONO-3708, providing a side-by-side comparison of its potency and efficacy in different experimental settings.
In Vitro Efficacy of ONO-3708
| Assay Type | Species | Agonist | ONO-3708 Concentration | Observed Effect |
| Platelet Aggregation | Human | Thromboxane A2, Prostaglandin H2, Collagen, ADP (secondary phase), Epinephrine (secondary phase) | 0.1 - 3 µM | Inhibition of platelet aggregation[1] |
| Aorta Contraction | Rabbit | Thromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2α | 10 µM | Inhibition of contractions[2] |
| Basilar Artery Contraction | Canine | STA2, U-46619, PGF2α | 1 - 100 nM | Competitive inhibition of contractile responses[2] |
| Basilar Artery Contraction | Canine | 15-hydroperoxy-eicosatetraenoic acid (15-HPETE) | 1 - 100 nM | Non-competitive inhibition of contractile responses[2] |
In Vivo Efficacy of ONO-3708
| Animal Model | Species | Condition | ONO-3708 Dosage | Observed Effect |
| Cerebral Vasospasm | Cat | STA2-induced basilar artery constriction | 10 and 100 µg/kg/min i.v. | Amelioration of the decrease in artery diameter[2] |
| Cerebral Vasospasm | Dog | Experimental subarachnoid hemorrhage | 10 and 30 µg/kg/min i.v. | Prevention of cerebral vasospasm[2] |
| Coronary Thrombosis | Dog | Partial obstruction of the coronary artery | 3 to 300 µg/kg i.v. | Dose-dependent prevention of coronary thrombosis[1] |
| Coronary Thrombosis | Dog | Electrically stimulated coronary thrombosis | 3 µg/kg/min i.v. | Significant prevention of thrombosis without affecting blood pressure or heart rate[1] |
| Ischemia-Reperfusion Injury | Dog | Isolated in-vivo-perfused pancreas model | 200 µg/kg/min i.v. | Prevention of abnormalities in pancreatic secretion; reduction in lipid peroxide levels[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams were generated using Graphviz.
References
- 1. Effects of ONO-3708, an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a thromboxane A2 receptor antagonist (ONO 3708) on ischemia-reperfusion injury of the dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3708: A Comparative Analysis of a Thromboxane A2 Receptor Antagonist
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the experimental findings related to ONO-3708, a potent thromboxane A2 (TXA2) receptor antagonist. The information is presented to facilitate an understanding of its performance relative to other similar agents, supported by available experimental data.
ONO-3708 is a selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor, playing a crucial role in mediating the biological effects of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1] Experimental evidence demonstrates its efficacy in various preclinical models, suggesting its therapeutic potential in conditions such as thrombosis, endotoxin shock, and cerebral vasospasm.
Comparative Efficacy of ONO-3708
To contextualize the performance of ONO-3708, this section compares its activity with other TXA2 receptor antagonists.
In Vitro Receptor Binding Affinity
A key measure of a receptor antagonist's potency is its ability to inhibit the binding of an agonist to its receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) of ONO-3708 and other TXA2 receptor antagonists in inhibiting the binding of U46619, a stable TXA2 mimetic, to unactivated human platelets.[2]
| Compound | IC50 (nM) |
| SQ 29,548 | 7.9 |
| ONO-3708 | 38 |
| BM 13.177 | 910 |
| 13-APA | 6200 |
Lower IC50 values indicate higher binding affinity.
In Vivo Efficacy in a Model of Endotoxin Shock
In a study using a canine model of endotoxin shock induced by E. coli endotoxin, pretreatment with ONO-3708 demonstrated a significant protective effect on pulmonary hemodynamics and airway pressure.[1]
| Parameter | Control (Endotoxin only) | ONO-3708 Pretreatment |
| Mean Pulmonary Artery Pressure (mmHg) | ||
| Baseline | 9.9 ± 1.0 | Not specified |
| 5 min post-endotoxin | 19.1 ± 2.3 | Abolished increase |
| Airway Pressure (cmH2O) | ||
| Baseline | 10.0 ± 1.9 | Not specified |
| 5 min post-endotoxin | 14.4 ± 1.7 | Significantly attenuated increase |
While ONO-3708 effectively mitigated the pulmonary effects, it did not prevent the endotoxin-induced decrease in systemic arterial pressure and cardiac output in this model.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following are summaries of the protocols used in the key studies cited.
In Vitro U46619 Binding Assay in Human Platelets
This assay determines the binding affinity of ONO-3708 to the TXA2/PGH2 receptor.
-
Platelet Preparation: Washed, unactivated, and intact human platelets are prepared and suspended in a suitable buffer.
-
Incubation: A constant concentration of radiolabeled U46619 ([3H]-U46619) is incubated with the platelet suspension in the presence of varying concentrations of ONO-3708 or other competing antagonists.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the platelets is measured using liquid scintillation counting.
-
Data Analysis: The concentration of ONO-3708 that inhibits 50% of the specific binding of [3H]-U46619 (IC50) is calculated.[2]
In Vivo Canine Endotoxin Shock Model
This model evaluates the in vivo efficacy of ONO-3708 in a systemic inflammatory response syndrome.
-
Animal Preparation: Anesthetized dogs are instrumented for the continuous monitoring of cardiovascular and respiratory parameters, including mean pulmonary artery pressure, systemic arterial pressure, cardiac output, and airway pressure.
-
Pretreatment: A group of animals is pretreated with an intravenous infusion of ONO-3708. A control group receives a vehicle infusion.
-
Induction of Shock: Endotoxin shock is induced by a continuous intravenous infusion of E. coli endotoxin (1mg/kg).[1]
-
Monitoring and Data Collection: All physiological parameters are continuously recorded before, during, and after the endotoxin infusion for a specified observation period.
-
Data Analysis: The data from the ONO-3708 treated group is compared to the control group to determine the effect of the compound on the endotoxin-induced changes.[1]
Conclusion
The experimental findings demonstrate that ONO-3708 is a potent antagonist of the TXA2/PGH2 receptor. Its in vitro binding affinity is comparable to other known antagonists. In vivo studies highlight its potential to mitigate specific pathological responses in complex disease models like endotoxin shock. This guide provides a comparative overview to aid researchers in evaluating the experimental profile of ONO-3708. Further research with direct head-to-head comparative studies in functional assays would provide a more comprehensive understanding of its relative efficacy.
References
- 1. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, this compound and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3708: A Comparative Analysis of a Thromboxane Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the preclinical efficacy of ONO-3708, a potent thromboxane A2 (TXA2)/prostaglandin H2 (PGH2) receptor antagonist. The performance of ONO-3708 is compared with other notable TXA2 receptor antagonists, BAY U 3405 (Ramatroban) and NTP42, based on available experimental data. This document summarizes key findings, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate objective comparison and inform future research and development.
Mechanism of Action: Targeting the Thromboxane A2 Receptor
ONO-3708 exerts its pharmacological effects by competitively inhibiting the thromboxane A2 (TXA2) receptor, also known as the TP receptor. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking this receptor, ONO-3708 and other antagonists in this class can mitigate the pathological effects of TXA2, which are implicated in various cardiovascular and inflammatory conditions.[1] The binding of TXA2 to its G-protein coupled receptor activates phospholipase C, leading to an increase in intracellular calcium and subsequent smooth muscle contraction and platelet activation.
Preclinical Efficacy of ONO-3708
Preclinical studies have demonstrated the potential therapeutic utility of ONO-3708 in conditions characterized by excessive TXA2 activity, such as endotoxin shock.
In Vitro Platelet Aggregation
ONO-3708 has been shown to be a potent inhibitor of platelet aggregation. It inhibits the binding of U46619, a stable TXA2 mimetic, to unactivated intact human platelets with an IC50 value of 38 nM.
Endotoxin Shock Model in Anesthetized Dogs
In a canine model of endotoxin shock, pretreatment with ONO-3708 demonstrated a beneficial effect in the early phase. Intravenous infusion of E. coli endotoxin (1mg/kg) caused a significant increase in mean pulmonary artery pressure (MPAP) and airway pressure. ONO-3708 pretreatment effectively abolished these endotoxin-induced effects.[2][3] However, it did not prevent the associated decrease in systemic arterial pressure and cardiac output.[2][3]
Comparative Efficacy with Alternative TXA2 Receptor Antagonists
Direct head-to-head comparative studies of ONO-3708 with other TXA2 receptor antagonists are limited. However, by examining data from similar preclinical models, a comparative assessment can be made.
BAY U 3405 (Ramatroban) in Endotoxin Shock
BAY U 3405 has also been investigated in a rat model of endotoxin shock. Pretreatment with BAY U 3405 (30 mg/kg, i.v.) 30 minutes before endotoxin challenge resulted in a 45% survival rate at 48 hours, reduced hypotension, and decreased serum levels of TNF-α.[4]
NTP42 in Pulmonary Arterial Hypertension
NTP42 is another TXA2 receptor antagonist that has shown efficacy in a rat model of monocrotaline-induced pulmonary arterial hypertension (PAH). In this model, NTP42 was found to be at least comparable to the standard-of-care drugs, Sildenafil and Selexipag, in reducing mean pulmonary arterial pressure and right ventricular systolic pressure.[5] Furthermore, NTP42 demonstrated superiority over Sildenafil and Selexipag in reducing pulmonary vascular remodeling, inflammation, and fibrosis.[5]
Quantitative Data Summary
| Compound | Model | Key Findings | Reference |
| ONO-3708 | In vitro human platelets | IC50 of 38 nM for inhibiting U46619 binding | |
| Canine Endotoxin Shock | Abolished endotoxin-induced increase in Mean Pulmonary Artery Pressure (from 9.9 to 19.1 mmHg) and Airway Pressure (from 10.0 to 14.4 cmH2O) | [2][3] | |
| BAY U 3405 | Rat Endotoxin Shock | 45% survival at 48 hours; Reduced hypotension and TNF-α levels | [4] |
| NTP42 | Rat Pulmonary Hypertension | Comparable to Sildenafil and Selexipag in reducing mPAP and RVSP; Superior in reducing vascular remodeling, inflammation, and fibrosis | [5] |
Experimental Protocols
ONO-3708 in Canine Endotoxin Shock Model
-
Animal Model: Anesthetized dogs.
-
Induction of Endotoxin Shock: Intravenous infusion of E. coli endotoxin at a dose of 1mg/kg.[2][3]
-
Treatment: Pretreatment with ONO-3708 prior to endotoxin infusion. The exact dose and timing of ONO-3708 administration are not specified in the available abstract.
-
Parameters Measured: Mean pulmonary artery pressure (MPAP), airway pressure, systemic arterial pressure, and cardiac output were monitored.[2][3]
BAY U 3405 in Rat Endotoxin Shock Model
-
Animal Model: Male rats.
-
Induction of Endotoxin Shock: Intravenous injection of Salmonella enteritidis lipopolysaccharide (LPS) at a dose of 20 mg/kg.[4]
-
Treatment: Intravenous administration of BAY U 3405 at a dose of 30 mg/kg, 30 minutes before the endotoxin challenge.[4]
-
Parameters Measured: Survival rate at 48 hours, systemic blood pressure, serum TNF-α levels, phagocytic activity, and myeloperoxidase (MPO) activity in various tissues.[4]
NTP42 in Rat Pulmonary Arterial Hypertension Model
-
Animal Model: Rats.
-
Induction of PAH: Monocrotaline-induced pulmonary arterial hypertension.
-
Treatment: The specific dosage and administration details for NTP42 were not available in the provided search results.
-
Comparators: Sildenafil and Selexipag were used as standard-of-care comparators.[5]
-
Parameters Measured: Mean pulmonary arterial pressure (mPAP), right ventricular systolic pressure (RVSP), assessment of pulmonary vascular remodeling, inflammation, and fibrosis.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Thromboxane A2 Signaling Pathway and ONO-3708's Point of Intervention.
Caption: General Experimental Workflow for Preclinical Evaluation in Endotoxin Shock.
Conclusion and Future Directions
ONO-3708 is a potent TXA2/PGH2 receptor antagonist with demonstrated efficacy in a preclinical model of endotoxin shock. The available data suggests that it may have a therapeutic role in conditions where TXA2-mediated vasoconstriction and platelet aggregation are key pathological features.
A direct comparative study of ONO-3708 against other TXA2 receptor antagonists like BAY U 3405 and NTP42, as well as against other classes of drugs used in relevant clinical settings (e.g., prostacyclin analogs, endothelin receptor antagonists), would be highly valuable. Such studies should employ standardized experimental models and clearly defined endpoints to allow for a robust comparison of efficacy and safety profiles. Further elucidation of the detailed molecular interactions of ONO-3708 with the TP receptor and its downstream signaling pathways will also be crucial for its continued development.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of thromboxane (TP) receptor mimetics and antagonists on isolated human umbilical artery and myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effects of ONO 3708, a new thromboxane receptor antagonist, on cardiovascular response during the early phases of endotoxin shock in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of BAY U 3405, a thromboxane A2 receptor antagonist, in endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NTP42, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ONO 3708: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like ONO 3708 are paramount to ensuring laboratory safety and regulatory compliance. While specific disposal instructions are mandated by the substance's Safety Data Sheet (SDS), this guide provides a comprehensive framework for the safe management of this compound, drawing upon established best practices for laboratory chemical waste.
This compound is identified as a potent antagonist of the thromboxane A2/prostaglandin endoperoxide receptor.[1] Due to its biological activity, it is imperative to handle this compound with care throughout its lifecycle in the laboratory, from receipt to disposal.
Essential Safety and Handling Information
Before proceeding with any disposal procedures, it is crucial to be aware of the general handling and storage guidelines for this compound. This information, typically found in the product's SDS, is vital for minimizing exposure and ensuring the stability of the compound.
| Parameter | Information | Source |
| CAS Number | 102191-05-9 | Amsbio[1] |
| Storage Temperature | -20℃ | Amsbio[1] |
| Shipping Temperature | 2-8℃ | Amsbio[1] |
| Disposal Guidelines | Not publicly available; request from supplier. | Amsbio[1] |
Note: The absence of publicly available, specific disposal procedures for this compound underscores the critical need to obtain the Safety Data Sheet (SDS) from the supplier. This document will contain detailed information regarding the chemical's hazards, handling, and disposal requirements.
General Protocol for the Disposal of Research Chemicals
The following step-by-step procedure is a general guideline for the disposal of research chemicals like this compound and should be adapted to comply with your institution's specific policies and the recommendations in the compound's SDS.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
3. Waste Collection and Labeling:
-
Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste in a compatible, sealed, and labeled container.
-
The label should clearly state "Hazardous Waste" and include the chemical name (this compound), concentration, and the date of accumulation.
4. Consultation with Environmental Health and Safety (EHS):
-
It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures for this compound.
-
EHS will provide information on the appropriate waste containers, labeling requirements, and pickup schedules.
5. Storage of Waste:
-
Store hazardous waste in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
6. Disposal Request and Pickup:
-
Follow your institution's protocol for requesting a hazardous waste pickup. This may involve an online request system or direct communication with the EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with all relevant regulations. Always prioritize obtaining the specific Safety Data Sheet for any chemical you are working with and consult your institution's EHS department for tailored guidance.
References
Essential Safety and Logistical Information for Handling ONO-3708
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of ONO-3708.
This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of ONO-3708, a potent thromboxane A2/prostaglandin endoperoxide receptor antagonist. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
ONO-3708, identified by CAS number 102191-92-4, is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] All personnel must be thoroughly familiar with the safety data sheet (SDS) before handling this compound.
Personal Protective Equipment (PPE):
A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE.[2] The following table summarizes the recommended PPE for handling ONO-3708.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | ANSI Z87.1 compliant.[3] |
| Hands | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Follow manufacturer's specifications for chemical compatibility. |
| Body | Laboratory coat, long-sleeved shirt, and long pants. A chemical-resistant apron may be necessary for larger quantities. | N/A |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. | Follow OSHA 29 CFR 1910.134. |
Handling and Storage:
| Procedure | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and take precautionary measures against static discharge.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep under an inert gas atmosphere.[1] Protect from moisture.[1] |
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste materials containing ONO-3708 must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[4][5]
Waste Categorization and Containment:
| Waste Type | Container | Labeling |
| Unused ONO-3708 | Original or compatible, tightly sealed container. | "Hazardous Waste," "Flammable Liquid," and the chemical name. |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant, sealed container. | "Hazardous Waste" and a description of the contents. |
| Contaminated PPE | Sealed bag within a designated hazardous waste container. | "Hazardous Waste" and a description of the contents. |
Disposal Pathway:
-
Segregation: Do not mix ONO-3708 waste with other waste streams.
-
Collection: Store waste in designated, properly labeled containers in a well-ventilated, secure area.
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
Mechanism of Action and Signaling Pathway
ONO-3708 is a competitive antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, also known as the TP receptor.[7][8] Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction.[1] By blocking the TP receptor, ONO-3708 inhibits these downstream effects. The TP receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like TXA2, initiates a signaling cascade.[7][9] ONO-3708 prevents this initiation.
Caption: ONO-3708 blocks the TP receptor, preventing TXA2-mediated signaling.
Experimental Protocols
While specific, detailed protocols for ONO-3708 are proprietary to individual research groups, the following provides a general framework for a common in vitro application based on published literature.
In Vitro Platelet Aggregation Assay:
This assay measures the ability of ONO-3708 to inhibit platelet aggregation induced by a TP receptor agonist.
Materials:
-
ONO-3708
-
TP receptor agonist (e.g., U-46619)
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregometer
-
Appropriate buffers (e.g., Tyrode's buffer)
Procedure:
-
Preparation of ONO-3708: Prepare a stock solution of ONO-3708 in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations.
-
Platelet Preparation: Obtain fresh PRP or prepare washed platelets from whole blood according to standard laboratory procedures. Adjust the platelet count to the desired concentration.
-
Incubation: Pre-incubate the platelet suspension with various concentrations of ONO-3708 or vehicle control for a specified time at 37°C.
-
Induction of Aggregation: Add the TP receptor agonist (e.g., U-46619) to the platelet suspension to induce aggregation.
-
Measurement: Monitor the change in light transmittance using a platelet aggregometer to quantify the extent of aggregation.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of ONO-3708 compared to the vehicle control. Determine the IC50 value (the concentration of ONO-3708 that inhibits 50% of the agonist-induced aggregation).
This procedural framework should be adapted and optimized based on specific experimental goals and laboratory conditions. It is imperative to consult relevant scientific literature for detailed methodologies and to conduct a thorough risk assessment before commencing any new experimental work with ONO-3708.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Thromboxane A2 receptor signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uno.edu [uno.edu]
- 5. unomaha.edu [unomaha.edu]
- 6. Hazardous Materials | Division of Safety and Risk Services [safety.uoregon.edu]
- 7. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 8. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
